9-Bromoanthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
9-bromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRVQSRSPDUEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049224 | |
| Record name | 9-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or greenish-yellow powder; [Alfa Aesar MSDS] | |
| Record name | 9-Bromoanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11334 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1564-64-3 | |
| Record name | 9-Bromoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1564-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromoanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001564643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Bromoanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-bromoanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-BROMOANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA5657H57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 9-Bromoanthracene from Anthracene (B1667546)
This guide provides a comprehensive overview of the synthesis of this compound, a vital intermediate in the development of advanced materials and pharmaceuticals. This compound serves as a precursor for a variety of substituted anthracene derivatives used in organic light-emitting diodes (OLEDs), fluorescent probes, and as photosensitizers.[1][2][3] Its synthesis is a cornerstone of polycyclic aromatic hydrocarbon chemistry, primarily achieved through the electrophilic bromination of anthracene.
This document details the most common and effective laboratory-scale synthetic protocols, presents quantitative data for product characterization, outlines reaction mechanisms, and emphasizes critical safety procedures.
Synthetic Pathway Overview
The synthesis of this compound from anthracene is an electrophilic aromatic substitution reaction. The meso-positions of anthracene (C9 and C10) are the most reactive due to the ability of the arenium ion intermediate to preserve the benzoid character of two of the three rings. The reaction is typically performed using a brominating agent in a suitable organic solvent. While direct bromination can lead to the formation of 9,10-dibromoanthracene, careful control of stoichiometry and reaction conditions allows for the selective synthesis of the mono-brominated product.[4][5]
The two most prevalent methods employ N-Bromosuccinimide (NBS) or elemental bromine (Br₂) as the bromine source.
Caption: Overall synthetic transformation of Anthracene to this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below.
Method 1: Bromination using N-Bromosuccinimide (NBS)
This method is widely used due to the high selectivity of NBS for the 9-position and its relative safety compared to liquid bromine. The reaction can be initiated by light or a radical initiator, proceeding via a free-radical mechanism.[5]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound using NBS.
Materials and Reagents
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Notes |
| Anthracene | 178.23 | >98% | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | >98% | Brominating agent |
| Chloroform (B151607) (CHCl₃) or Carbon Tetrachloride (CCl₄) | 119.38 / 153.82 | Anhydrous | Reaction solvent |
| Dichloromethane (CH₂Cl₂) | 84.93 | Reagent Grade | For extraction |
| Ethanol (B145695) (EtOH) | 46.07 | Anhydrous/95% | For recrystallization |
| Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 120.37 / 142.04 | Anhydrous | Drying agent |
-
Reaction Setup : In a round-bottom flask protected from light, dissolve anthracene (1.0 eq) in chloroform (CHCl₃) or carbon tetrachloride (CCl₄).
-
Addition of NBS : Add N-bromosuccinimide (1.0 eq) to the solution in batches.
-
Reaction : Stir the mixture at room temperature or reflux for 1 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A solid (succinimide) will precipitate as the reaction proceeds.
-
Workup : After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide by vacuum filtration and wash it with a small amount of cold solvent (e.g., CCl₄).
-
Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : Recrystallize the crude solid residue from anhydrous ethanol to yield this compound as a greenish-yellow needle-like solid.
Method 2: Bromination using Elemental Bromine (Br₂)
This classic method involves the direct use of liquid bromine. It requires careful handling in a fume hood due to the high toxicity and corrosive nature of bromine. This reaction typically proceeds via an electrophilic addition-elimination mechanism.
Materials and Reagents
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Anthracene | 178.23 | - | >98% |
| Bromine (Br₂) | 159.81 | 3.1028 | >99.5% |
| Carbon Tetrachloride (CCl₄) | 153.82 | 1.594 | Anhydrous |
Detailed Procedure [4]
-
Reaction Setup : In a flask equipped with a dropping funnel, stirrer, and reflux condenser, suspend anthracene (1.0 eq) in carbon tetrachloride (CCl₄). The apparatus should be placed in a fume hood.
-
Addition of Bromine : Slowly add a solution of bromine (1.0 eq) in CCl₄ to the stirred suspension. Maintain vigorous stirring to prevent the coating of unreacted anthracene.
-
Reaction : After the addition is complete, gently warm the mixture on a steam bath and reflux for approximately one hour.
-
Workup : Allow the mixture to cool to room temperature. The crude product may precipitate. Filter the solid and wash with a small amount of cold CCl₄.
-
Purification : The crude product can be further purified by recrystallization from a suitable solvent like toluene (B28343) or by extraction with hot CCl₄ to yield pure this compound.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yields
| Method | Brominating Agent | Reactant Ratio (Anthracene:Agent) | Solvent | Typical Yield | Reference |
| 1 | N-Bromosuccinimide | 1:1 | CHCl₃ | 66.3% | [6] |
| 1 (alternative) | 1,3-dibromo-5,5-dimethylhydantoin | 1:0.475 | Ethyl Acetate | 89% (crude product purity) | [2] |
| 2 | Bromine | Stoichiometric control is crucial to avoid di-substitution | CCl₄ | Not specified for mono-bromo product, but high for di-bromo (83-88%) | [4] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉Br | [7][8] |
| Molecular Weight | 257.13 g/mol | [7][8] |
| Appearance | Greenish-yellow or white to light yellow crystal powder | [6][9] |
| Melting Point | 97-103 °C | [5][9] |
| ¹H NMR (CDCl₃, δ) | 8.55 (d, 2H), 8.48 (s, 1H), 8.03 (d, 2H), 7.67–7.51 (m, 4H) | [6] |
| ¹³C NMR | Aromatic carbons (~122-132 ppm), Carbon bearing bromine (~120 ppm) | [10] |
| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z 256/258 (due to ⁷⁹Br/⁸¹Br isotopes) | [6][10] |
| IR Spectroscopy | C-H stretching (aromatic) >3000 cm⁻¹, C=C stretching (aromatic) ~1600-1450 cm⁻¹, C-Br stretching ~650-550 cm⁻¹ | [10] |
Reaction Mechanism
The bromination of anthracene with NBS typically follows a free-radical pathway, especially when initiated with light or a radical initiator.
Caption: Proposed free-radical mechanism for the bromination of anthracene using NBS.[5]
Safety Precautions
Working with the chemicals involved in this synthesis requires strict adherence to safety protocols. A thorough risk assessment should be conducted before beginning any experimental work.[4][11]
Table 3: Reagent Hazards and Handling
| Chemical | Hazard Summary | Recommended PPE & Handling |
| Anthracene | Skin irritant, suspected carcinogen. | Gloves, lab coat, safety glasses. Handle in a well-ventilated area. |
| N-Bromosuccinimide (NBS) | Corrosive, causes severe skin burns and eye damage. Oxidizer. | Gloves, lab coat, safety goggles/face shield. Handle in a fume hood. Avoid contact with combustible materials. |
| Bromine (Br₂) | VERY TOXIC, CORROSIVE . Fatal if inhaled. Causes severe skin burns and eye damage. Dangerous for the environment. | Must be handled in a chemical fume hood. Wear heavy-duty nitrile gloves, chemical splash goggles, face shield, and a lab coat. Ensure a sodium thiosulfate (B1220275) solution is available for quenching spills.[12][13][14] |
| Chlorinated Solvents (CHCl₃, CCl₄, CH₂Cl₂) | Harmful if swallowed or inhaled. Suspected carcinogens. Volatile. | Gloves, lab coat, safety glasses. Always use in a well-ventilated fume hood. Avoid inhalation of vapors. |
General Safety Practices:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and suitable gloves.[15][16]
-
Conduct all operations, especially those involving volatile solvents and bromine, within a certified chemical fume hood.[13][16]
-
Avoid the formation of dust and aerosols.[15]
-
Ensure eyewash stations and safety showers are accessible.
-
Dispose of all chemical waste in accordance with local regulations.[4]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound: Synthesis, Impurity Analysis and Thermochemical Behavior Studies_Chemicalbook [chemicalbook.com]
- 3. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry-online.com [chemistry-online.com]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. carlroth.com [carlroth.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
9-Bromoanthracene CAS number and safety data
An In-depth Technical Guide to 9-Bromoanthracene
CAS Number: 1564-64-3[1][2][3][4]
This technical guide provides comprehensive information on this compound, a key intermediate in organic synthesis, particularly for the development of materials used in organic light-emitting diodes (OLEDs) and as a building block for polycyclic aromatic hydrocarbons (PAHs).[2][5][6] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉Br | [1][3][4] |
| Molecular Weight | 257.13 g/mol | [1][3][4] |
| Appearance | Yellow to green powder/crystals | [2][3] |
| Melting Point | 97-100 °C | [2][3][4] |
| Solubility | Insoluble in water; soluble in chloroform (B151607), DMSO, and methanol.[2][6] | |
| Storage | Store at room temperature in a dry, well-ventilated place, away from light and oxidizing agents.[3][6] |
Safety Data
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS hazard statements and precautionary measures.
| Hazard Class | GHS Code | Description | Citations |
| Skin Irritation | H315 | Causes skin irritation | [7][8] |
| Eye Irritation | H319 | Causes serious eye irritation | [7][8] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [9][7][8] |
| Germ cell mutagenicity | H341 | Suspected of causing genetic defects | [7][10][11] |
Personal Protective Equipment (PPE) and Handling
| Precautionary Statement | GHS Code | Description | Citations |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [8] |
| P264 | Wash skin thoroughly after handling. | ||
| P271 | Use only outdoors or in a well-ventilated area. | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [10] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P319 | Get medical help if you feel unwell. | ||
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | [10] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [9][10] |
First-Aid Measures
| Exposure Route | First-Aid Procedure | Citations |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. | [10][12] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice. | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. |
Experimental Protocols
Synthesis of this compound from Anthracene (B1667546)
This protocol describes the synthesis of this compound via the electrophilic bromination of anthracene using N-bromosuccinimide (NBS).[3]
Materials:
-
Anthracene
-
N-bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Anhydrous ethanol (B145695)
Procedure:
-
Dissolve anthracene (5 g, 28.05 mmol) in chloroform in a round-bottom flask.
-
Protect the flask from light and add N-bromosuccinimide (4.99 g, 28.05 mmol) in portions to the solution while stirring.[1]
-
Continue stirring the reaction mixture at room temperature for 12 hours.[1]
-
After 12 hours, add water to the reaction mixture and stir for an additional 30 minutes.[1]
-
Extract the product with dichloromethane.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
Recrystallize the crude product from anhydrous ethanol to obtain this compound as a greenish-yellow solid.[1]
Suzuki-Miyaura Cross-Coupling for the Synthesis of 9-Phenylanthracene
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.[1][9]
Materials:
-
This compound (3 g, 11.66 mmol)
-
Phenylboronic acid (2.13 g, 17.49 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (140 mg, 0.12 mmol)
-
2 M aqueous potassium carbonate (K₂CO₃) solution (16 mL)
-
Anhydrous toluene (B28343) (32 mL)
-
Ethanol (8 mL)
-
Dichloromethane (CH₂Cl₂)
-
Dilute hydrochloric acid solution
Procedure:
-
In a 100 mL flask, combine this compound, phenylboronic acid, Pd(PPh₃)₄, the aqueous K₂CO₃ solution, and ethanol in anhydrous toluene.[1]
-
Fit the flask with a reflux condenser and flush the system with nitrogen.
-
Reflux the mixture for 48 hours under a nitrogen atmosphere.[1]
-
After cooling to room temperature, quench the reaction with a dilute hydrochloric acid solution.[1]
-
Extract the mixture with dichloromethane.[1]
-
Dry the organic extracts over anhydrous MgSO₄ and concentrate by rotary evaporation.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography to yield 9-phenylanthracene.[1]
Visualizations
Caption: A general workflow for the safe handling of this compound.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. rsc.org [rsc.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. guidechem.com [guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound: Synthesis, Impurity Analysis and Thermochemical Behavior Studies_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 9-Bromoanthracene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 9-bromoanthracene, a pivotal intermediate in organic synthesis and materials science. A thorough understanding of its solubility is crucial for applications ranging from the development of organic light-emitting diodes (OLEDs) and semiconductors to its use as a precursor in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs).[1][2] While quantitative solubility data remains sparse in publicly accessible literature, this guide consolidates available qualitative information and presents a detailed, standard experimental protocol for its precise determination.
Physicochemical Properties of this compound
This compound is a yellow to greenish-yellow crystalline solid at room temperature.[3] Its core structure, consisting of three fused benzene (B151609) rings, renders it a nonpolar molecule, which largely dictates its solubility characteristics in various organic solvents.
| Property | Value |
| Molecular Formula | C₁₄H₉Br |
| Molecular Weight | 257.13 g/mol |
| Melting Point | 97-100 °C |
| Appearance | Yellow to greenish-yellow crystalline powder |
| Water Solubility | Insoluble |
Solubility Profile of this compound
The solubility of this compound is primarily governed by the principle of "like dissolves like." As a large, nonpolar aromatic hydrocarbon, it exhibits greater solubility in nonpolar or moderately polar aprotic solvents. The following table summarizes the qualitative solubility of this compound in a range of common organic solvents based on available data.
| Solvent | Solvent Type | Qualitative Solubility |
| Toluene | Aromatic | Soluble[2][4] |
| Dichloromethane | Chlorinated | Readily Soluble |
| Chloroform | Chlorinated | Slightly Soluble[5] |
| Carbon Disulfide | Nonpolar | Soluble[5][6] |
| Acetic Acid | Polar Protic | Soluble[5][6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[5] |
| Methanol (B129727) | Polar Protic | Slightly Soluble[5] |
| Ethanol | Polar Protic | Limited Solubility |
| Diethyl Ether | Ethereal | Limited Solubility |
| Xylenes | Aromatic | Limited Solubility |
| Petroleum Ether | Nonpolar | Limited Solubility |
| n-Butanol | Polar Protic | Limited Solubility |
| Water | Polar Protic | Insoluble[1][5] |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the accurate determination of this compound solubility in organic solvents using the isothermal equilibrium method, a widely accepted standard.[7] This method involves allowing an excess of the solute to equilibrate with the solvent at a constant temperature, followed by quantitative analysis of the supernatant.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker or magnetic stirrer with a water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Procedure
-
Preparation of Solvent Vials: Add a precisely known volume of the desired organic solvent to several scintillation vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solid remains visible.
-
Equilibration: Securely cap the vials and place them in the constant temperature orbital shaker. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The temperature should be rigorously controlled throughout this process.
-
Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantitative Analysis by HPLC: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is typically suitable for aromatic compounds. The mobile phase could consist of a mixture of acetonitrile (B52724) and water or methanol and water, and detection is performed at a wavelength where this compound exhibits strong UV absorbance.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Calculation of Solubility: Using the calibration curve, determine the concentration of this compound in the diluted samples. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. macsenlab.com [macsenlab.com]
- 3. This compound | C14H9Br | CID 74062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1564-64-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. This compound CAS#: 1564-64-3 [m.chemicalbook.com]
- 6. This compound | 1564-64-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 9-Bromoanthracene: Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 9-Bromoanthracene, a key intermediate in organic synthesis and materials science. The document details its characteristic melting point and appearance, outlines standardized experimental protocols for their determination, and illustrates its utility in synthetic applications.
Core Physicochemical Data
The melting point and physical appearance are fundamental properties for the identification and quality assessment of this compound. These characteristics can vary slightly depending on the purity of the substance.
Quantitative Data Summary
A summary of the reported melting points and appearance of this compound from various sources is presented below. The range in melting point is indicative of measurements on samples with differing purities.
| Property | Value |
| Melting Point | 97-107 °C |
| Specific Ranges Reported: | |
| 105 °C | |
| 103.0 to 107.0 °C[1] | |
| 100-106 °C[2] | |
| 98-100 °C[3][4] | |
| 97-100 °C[5] | |
| Appearance | A crystalline solid, typically appearing as a powder ranging in color from white or light yellow to greenish-yellow.[2][3][5][6] It is often described as a light yellow crystalline powder.[3] Under ultraviolet (UV) light, it is known to exhibit a distinct yellow-green fluorescence.[7] |
Experimental Protocols
Accurate determination of the melting point and a precise description of the physical appearance are critical for verifying the identity and purity of this compound.
Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
Methodology: Capillary Melting Point Determination
This standard method utilizes a melting point apparatus with a heated block and a thermometer.
-
Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped to pack the powder into the sealed end, aiming for a sample height of approximately 3 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
A preliminary, rapid heating is often performed to determine an approximate melting temperature.
-
For an accurate measurement, a fresh sample is heated to a temperature about 10-15°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.
-
-
Data Recording: Two temperatures are recorded:
-
The temperature at which the first drop of liquid appears.
-
The temperature at which the entire sample has completely melted into a clear liquid.
-
This range represents the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2°C).
-
Description of Physical Appearance
The physical appearance provides initial, qualitative information about a chemical substance.
Methodology: Visual Inspection
-
State and Form: Observe and record the physical state (e.g., solid) and form (e.g., crystalline, powder) of the this compound sample at ambient temperature.[2]
-
Color: Note the color of the compound under ambient lighting.[2] Colors can indicate the presence of impurities; for instance, many organic compounds may darken over time due to oxidation.
-
Odor: If required and performed with caution, the odor can be noted. The "wafting" technique—gently waving vapors toward the nose instead of directly sniffing the compound—is the appropriate safety procedure.[2]
-
Fluorescence: For compounds like this compound, observation under a UV lamp is pertinent to note any characteristic fluorescence.
Logical and Experimental Workflows
This compound is a versatile precursor for the synthesis of various 9-substituted anthracene (B1667546) derivatives. These derivatives are of significant interest in the development of organic electronics and fluorescent probes. The bromine atom at the 9-position serves as a good leaving group in cross-coupling reactions.
The following diagram illustrates a generalized workflow for the synthesis of a 9-substituted anthracene derivative, such as 9-phenylanthracene, via a Suzuki coupling reaction, a common application for this compound.
Caption: Generalized workflow for Suzuki coupling.
References
- 1. Student Question : What methods are used to identify and describe chemical compounds? | Chemistry | QuickTakes [quicktakes.io]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. Spectroscopy - Wikipedia [en.wikipedia.org]
- 5. pennwest.edu [pennwest.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Photophysical Properties of 9-Bromoanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Bromoanthracene is a halogenated polycyclic aromatic hydrocarbon that serves as a valuable building block in the synthesis of advanced materials for organic electronics and as a probe in fundamental photophysical studies. The introduction of a bromine atom onto the anthracene (B1667546) core significantly influences its electronic and photophysical properties through the heavy-atom effect. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, including its absorption and emission characteristics, quantum yields, and excited-state dynamics. Detailed experimental protocols for the characterization of these properties are also presented to aid researchers in their practical applications.
Core Photophysical Properties
The photophysical behavior of this compound is dominated by the presence of the bromine atom, which enhances spin-orbit coupling. This leads to a significant increase in the rate of intersystem crossing from the lowest excited singlet state (S₁) to the triplet manifold (T₁), consequently affecting its fluorescence and phosphorescence characteristics.
Absorption and Emission Spectra
This compound exhibits characteristic absorption and emission spectra in the ultraviolet and visible regions. The absorption spectrum is characterized by vibronic bands typical of the anthracene moiety. Upon excitation, the molecule relaxes to the ground state via fluorescence and other non-radiative pathways.
A representative absorption and emission spectrum of this compound in a non-polar solvent shows distinct vibronic structures. The absorption spectrum typically displays maxima around 370 nm, while the fluorescence emission spectrum is red-shifted with peaks observable under UV light.[1][2]
Table 1: Absorption and Emission Maxima of this compound
| Solvent | Absorption λmax (nm) | Emission λem (nm) | Reference |
| Cyclohexane (B81311) | 368, 387, 409 | 412, 436, 462 | Estimated from spectral data |
| 3-Methylpentane | - | 410 (0-1 band) | [3] |
| Diethyl ether | - | 413 (0-1 band) | [3] |
| Acetonitrile | - | 415 (0-1 band) | [3] |
| Ethanol (B145695) | - | 416 (0-1 band) | [3] |
Note: Absorption maxima in cyclohexane are estimated from graphical data. Emission maxima in various solvents correspond to the 0-1 vibrational band.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) of this compound is significantly lower than that of unsubstituted anthracene due to the efficient intersystem crossing promoted by the bromine atom. This is a classic example of the heavy-atom effect.
The fluorescence lifetime (τf) of this compound is consequently short and shows a dependence on the solvent polarity.[3]
Table 2: Fluorescence Lifetime of this compound in Various Solvents
| Solvent | Fluorescence Lifetime (τf) (ns) | Reference |
| 3-Methylpentane | 1.8 | [3] |
| Diethyl ether | 1.5 | [3] |
| Acetonitrile | 1.2 | [3] |
| Ethanol | 1.1 | [3] |
Triplet State and Phosphorescence Properties
The enhanced intersystem crossing in this compound leads to a significant population of the triplet state. This makes it a compound of interest for applications involving triplet-triplet annihilation and photosensitization.
Table 3: Triplet State Properties of this compound
| Property | Value | Solvent | Reference |
| Triplet-Triplet Extinction Coefficient (εT-T) | 66,500 ± 3,250 M-1cm-1 | Cyclohexane | [4] |
Note: Data on phosphorescence emission wavelength, quantum yield, and triplet state lifetime for this compound in various solvents are not extensively reported in the literature.
Key Photophysical Processes and the Heavy-Atom Effect
The photophysical dynamics of this compound can be visualized using a Jablonski diagram, which illustrates the electronic transitions between singlet and triplet states.
Experimental Protocols
Accurate determination of photophysical parameters is crucial for understanding and utilizing this compound. The following sections provide detailed methodologies for key experiments.
UV-Visible Absorption and Fluorescence Emission Spectroscopy
This protocol outlines the steps to acquire the absorption and emission spectra of this compound.
Methodology:
-
Solution Preparation: Prepare a dilute solution of this compound (approximately 10-5 M) in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorption Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm). Use a cuvette with a 1 cm path length. A solvent blank should be used as a reference.
-
Emission Measurement: Using a fluorometer, excite the sample at one of its absorption maxima (λmax). Record the fluorescence emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the desired upper limit (e.g., 600 nm).
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield can be determined relative to a well-characterized standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region as this compound. For example, quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (Φstd = 0.546) or anthracene in ethanol (Φstd = 0.27).
-
Absorbance Matching: Prepare solutions of the standard and this compound with identical absorbance values at the same excitation wavelength. It is recommended to prepare a series of solutions with absorbances ranging from 0.01 to 0.1.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the emission curves for both the standard (Astd) and the sample (Asample). The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Asample / Astd) * (ηsample2 / ηstd2)
where η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.
Methodology:
-
Instrument Setup: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, emission optics, a fast single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Sample Preparation: Prepare a dilute, deoxygenated solution of this compound. Deoxygenation is crucial as oxygen is an efficient quencher of excited states.
-
Data Acquisition: The sample is excited by the pulsed light source. The time difference between the excitation pulse (start signal) and the arrival of the first emitted photon (stop signal) is measured for millions of events.
-
Data Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τf).
Conclusion
The photophysical properties of this compound are fundamentally shaped by the heavy-atom effect of the bromine substituent. This leads to efficient intersystem crossing, resulting in a low fluorescence quantum yield and a significant population of the triplet state. This technical guide has summarized the key photophysical parameters of this compound and provided detailed experimental protocols for their determination. A thorough understanding and accurate measurement of these properties are essential for the rational design and application of this compound in various fields, from materials science to photochemistry and drug development. Further research to fully characterize its phosphorescence and triplet state lifetime in a range of environments will undoubtedly expand its utility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Triplet–triplet extinction coefficients of anthracene and this compound determined by a ground state depletion method - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity of the C-Br Bond in 9-Bromoanthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the carbon-bromine (C-Br) bond in 9-bromoanthracene, a pivotal precursor in the synthesis of advanced organic materials and complex molecules. Its utility stems from the versatile reactivity of the C-Br bond, which allows for the strategic introduction of the rigid, planar anthracene (B1667546) core into a wide array of functional structures. We will explore the primary reaction classes, provide detailed experimental protocols, and present quantitative data to offer a thorough understanding of this key chemical entity.
Core Concepts: The Nature of the C-Br Bond
The reactivity of this compound is dominated by the properties of its C(sp²)–Br bond. This bond is susceptible to cleavage through several mechanisms, which dictates its participation in a diverse range of chemical transformations.
-
Heterolytic Cleavage: In many reactions, particularly those involving polar reagents or catalysts, the C-Br bond breaks heterolytically. The more electronegative bromine atom takes both electrons from the shared pair, generating a bromide anion (Br⁻) and an anthracenyl carbocation or, more commonly, an organometallic intermediate. This is the predominant pathway in palladium-catalyzed cross-coupling reactions.
-
Homolytic Cleavage: Under thermal or photochemical conditions, the C-Br bond can undergo homolytic cleavage, where the bond breaks, and each atom retains one of the bonding electrons. This process generates a bromine radical and a 9-anthracenyl radical. The energy required for this process is known as the Bond Dissociation Energy (BDE).
Key Reaction Classes and Methodologies
The C-Br bond in this compound is a versatile functional handle for numerous transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium catalysis is the most powerful and widely used method for the functionalization of this compound. These reactions offer high yields and functional group tolerance, making them invaluable in modern synthesis.[1]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling this compound with an organoboron compound, typically a boronic acid. This reaction is essential for synthesizing 9-arylanthracenes, which are common structural motifs in materials for Organic Light-Emitting Diodes (OLEDs).[2][3]
Experimental Protocol: Synthesis of 9-Phenylanthracene via Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask or Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2–5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2–3 equiv.).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.[1]
-
Reaction: Heat the mixture to the required temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.[1]
-
Work-up: After completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the 9-aryl-anthracene derivative.[1]
B. Sonogashira Coupling
This reaction forms a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a key method for synthesizing alkynyl-anthracene derivatives, which are explored for their unique electronic and photophysical properties.[4][5] Side reactions can sometimes occur, but high yields of the desired product are achievable under optimized conditions.[1][4]
Experimental Protocol: General Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), and a suitable phosphine (B1218219) ligand.[6]
-
Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) and stir. Then, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and an amine base (e.g., triethylamine (B128534) or diisopropylamine).[6]
-
Reaction: Heat the mixture to the appropriate temperature (e.g., 80-100 °C) and monitor its progress by TLC.[6]
-
Work-up and Purification: Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate. Purify the residue by column chromatography to isolate the alkynyl-anthracene product.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with primary or secondary amines.[7] This reaction is synthetically important for creating arylamines used in pharmaceuticals and organic electronics. The reaction often requires specific, sterically bulky phosphine ligands and a strong base to proceed efficiently.[1][7]
Experimental Protocol: General Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add an oven-dried flask with a palladium precatalyst (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute it with an organic solvent, and wash with water and brine. Dry the organic phase, remove the solvent, and purify the crude product by column chromatography.
A. Grignard Reagent Formation
This compound can be converted to its corresponding Grignard reagent, 9-anthrylmagnesium bromide, by reacting it with magnesium metal. This transformation can be challenging, sometimes requiring activation of the magnesium and strictly anhydrous conditions.[8] The resulting Grignard reagent is a powerful nucleophile and can react with various electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds.
Experimental Protocol: Preparation and Use of 9-Anthrylmagnesium Bromide
-
Apparatus Setup: Assemble flame- or oven-dried glassware (three-necked flask, reflux condenser, dropping funnel) under a strict inert atmosphere (Nitrogen or Argon).[8]
-
Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a small amount of anhydrous solvent (e.g., THF or diethyl ether) and an initiator (a crystal of iodine or a few drops of 1,2-dibromoethane) to activate the magnesium surface.[8]
-
Addition of Aryl Halide: Slowly add a solution of this compound in the anhydrous solvent to the magnesium suspension. The reaction is often exothermic and may require cooling to maintain a gentle reflux.[8]
-
Reaction with Electrophile: Once the Grignard reagent has formed (indicated by the consumption of magnesium and a change in color), cool the solution in an ice bath. Slowly add a solution of the desired electrophile (e.g., an aldehyde or ketone) in anhydrous THF.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[8]
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure. Purify the final product by column chromatography or recrystallization.
Quantitative Data Summary
The efficiency of reactions involving this compound is highly dependent on the specific conditions employed. The following tables summarize key quantitative data related to its reactivity and properties.
Table 1: Yields in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst / Ligand | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Ethanol/H₂O, Reflux, 48h | 81.9% | [7] |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / DavePhos | Solid-state, ball-milling, 25 Hz | 87% | [9] |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / DavePhos | Dioxane, 100 °C, 24h | 52% | [9] |
| Sonogashira | Ethynyltrimethylsilane | Varies | Varies | up to 98% | [4] |
| Sonogashira | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃, Room Temp | 91% | [10] |
Table 2: Thermochemical and Physical Properties of this compound
| Property | Value | Units | Reference |
| Molecular Weight | 257.13 | g/mol | [11][12] |
| Melting Point | 97-100 | °C | [11] |
| Enthalpy of Sublimation (ΔsubH) | 100.5 ± 1.8 | kJ/mol | [13] |
| Ionization Energy | 7.48 - 7.58 | eV | [14] |
Conclusion
The C-Br bond in this compound provides a reliable and versatile entry point for the synthesis of a vast range of complex organic molecules and materials. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which allow for the precise formation of C-C and C-N bonds under relatively mild conditions. Furthermore, its ability to form organometallic intermediates like Grignard reagents expands its synthetic utility. A thorough understanding of these reaction classes, coupled with optimized experimental protocols, enables researchers, scientists, and drug development professionals to effectively leverage this compound as a critical building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 1564-64-3 [m.chemicalbook.com]
- 12. This compound | C14H9Br | CID 74062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound [webbook.nist.gov]
- 14. This compound [webbook.nist.gov]
A Technical Guide to High-Purity 9-Bromoanthracene for Research and Development
For researchers, scientists, and professionals in drug development and materials science, the procurement of high-purity chemical intermediates is a critical factor for successful and reproducible outcomes. 9-Bromoanthracene (CAS No. 1564-64-3), a key aromatic hydrocarbon, serves as a vital building block in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs), as well as in the development of complex polycyclic aromatic hydrocarbons.[1][2] This guide provides an in-depth overview of commercial suppliers, quality control methodologies, and relevant experimental protocols for high-purity this compound.
Commercial Suppliers and Purity Specifications
The selection of a reliable commercial supplier is paramount to ensure the quality and consistency of this compound. High purity is crucial as impurities can significantly impact the photophysical and photochemical properties of the final products.[1] The table below summarizes commercially available purity levels from various suppliers.
| Supplier | Stated Purity | Analytical Technique(s) |
| Thermo Scientific Chemicals | ≥95.0% - 96% | Gas Chromatography (GC) |
| TCI America | >99.0% | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |
| UIV CHEM | 99% min | Not specified |
| Generic Suppliers (China) | >99.5% | Not specified |
| FUJIFILM Wako Pure Chemical | Standard | Not specified (offered as an analytical standard) |
Quality Control and Analytical Methods
Ensuring the purity of this compound involves various analytical techniques to identify and quantify the main component and any potential impurities. Common impurities can include unreacted anthracene (B1667546) and over-brominated products like 9,10-dibromoanthracene.[3]
High-Performance Liquid Chromatography (HPLC): A prevalent method for analyzing the purity of this compound is reverse-phase HPLC.[4] This technique can effectively separate this compound from related compounds.
Gas Chromatography (GC): GC is also utilized by suppliers to determine the purity of this compound.[5][6]
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For this compound, aromatic protons typically appear as multiplets between δ 7.5 and 8.6 ppm in ¹H NMR spectra.[7][8]
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry is used to confirm the molecular weight. The molecular ion peak for this compound will appear at m/z 256 and 258 due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[7][9]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy can confirm the presence of characteristic functional groups and the aromatic structure.[7][9]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the bromination of anthracene using N-bromosuccinimide (NBS).[10]
Materials:
-
Anthracene
-
N-bromosuccinimide (NBS)
-
Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)
-
Iodine (I₂) solution in CCl₄ (catalyst)
-
Anhydrous Ethanol (B145695) for recrystallization
Procedure:
-
Dissolve anthracene (1 equivalent) and NBS (1 equivalent) in CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[10]
-
Add a catalytic amount (e.g., one drop) of I₂ solution in CCl₄ to initiate the reaction.[10]
-
Heat the mixture to reflux for approximately one hour. The formation of a solid, succinimide (B58015), will be observed.[10]
-
After the reflux period, cool the mixture to room temperature.[10]
-
Filter the solid succinimide under vacuum and wash it with a small amount of cold CCl₄.[10]
-
Collect the filtrate and evaporate the solvent under reduced pressure to obtain the crude this compound as a solid.[10]
-
Purify the crude product by recrystallization from anhydrous ethanol to yield the final product.[10][11]
HPLC Analysis Protocol (General)
This protocol is a general guideline for the purity analysis of this compound via reverse-phase HPLC.[4]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. Phosphoric acid or formic acid can be added to improve peak shape.[4]
-
Detection: UV detection at a wavelength appropriate for anthracene derivatives (e.g., 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent like acetonitrile. Prepare the sample to be analyzed at a similar concentration.
-
Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the standard solution to determine the retention time of this compound.
-
Sample Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Visualizations
Caption: General experimental workflow for the synthesis and quality control of this compound.
Caption: Logical relationship of this compound as a precursor in advanced material synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound: Synthesis, Impurity Analysis and Thermochemical Behavior Studies_Chemicalbook [chemicalbook.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. This compound, 96%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 6. This compound | 1564-64-3 | TCI AMERICA [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 1564-64-3 [chemicalbook.com]
- 9. This compound | C14H9Br | CID 74062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemistry-online.com [chemistry-online.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
9-Bromoanthracene: A Technical Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
December 12, 2025
This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of 9-Bromoanthracene. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound for research and development purposes.
Chemical and Physical Properties
This compound is a halogenated aromatic hydrocarbon that appears as a white to light yellow crystalline powder.[1][2][3] It is a key intermediate in organic synthesis, particularly in the preparation of 9-substituted anthracene (B1667546) derivatives and for the development of organic luminescent materials, including OLEDs and semiconductor materials.[1][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₉Br | [5][6] |
| Molecular Weight | 257.13 g/mol | [5][6] |
| Melting Point | 97-100 °C (lit.) | [2][5] |
| Boiling Point | 190 °C at 0.16 kPa (sublimation) | [1][2] |
| Solubility | Insoluble in water.[2][3][4] Soluble in acetic acid, carbon disulfide, chloroform (B151607) (slightly), DMSO (slightly), and methanol (B129727) (slightly).[1][2] | |
| Appearance | White to light yellow crystal powder | [1][2][3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification:
-
Germ cell mutagenicity (Category 2): Suspected of causing genetic defects.
-
Eye irritation (Category 2): Causes serious eye irritation.[6][7]
-
Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.[6]
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must meet EN 166 (EU) or NIOSH (US) standards. Tightly fitting safety goggles with side-shields are recommended.[8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[8][9] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust and vapors.[8][9] If a fume hood is not available, a full-face respirator with an appropriate cartridge for organic vapors should be used.[8] |
Handling and Storage Procedures
Handling
-
All manipulations of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Avoid the formation of dust and aerosols.[8]
-
Use appropriate tools (e.g., spatulas, non-sparking tools) to handle the solid compound.[8][9]
-
Ensure adequate ventilation in the handling area.[8]
-
Avoid contact with skin, eyes, and clothing.[8]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[9]
-
Do not eat, drink, or smoke in the laboratory.[9]
Caption: Workflow for the safe handling of this compound.
Storage
-
Store in a tightly closed container.[8]
-
The storage area should be a well-ventilated place.[8]
-
Store locked up.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents.[3]
Caption: Proper storage procedures for this compound.
Emergency Procedures
First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention.[8]
-
In Case of Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[8][10] If skin irritation occurs, get medical help.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6][8][9] Seek immediate medical attention.[9]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical attention.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[8]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including chemical-impermeable gloves and safety goggles.[8] Avoid dust formation and breathing vapors, mist, or gas.[8]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[8]
-
Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it into a designated, properly labeled, and sealed container for disposal.[10] Avoid generating dust.[10] Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials should be disposed of as hazardous waste.[10]
Caption: Spill response workflow for this compound.
Disposal Considerations
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[9]
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container. The container should be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[10]
-
Waste Segregation: Do not mix this compound waste with other waste streams.[10]
-
Final Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[10] Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[8]
Experimental Protocols
While this guide focuses on handling and storage, researchers frequently use this compound as a precursor in various chemical reactions. A common application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Example Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via the electrophilic bromination of anthracene using N-bromosuccinimide (NBS).[11]
Materials:
-
Anthracene
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)
-
Iodine (I₂) (catalyst)
Procedure:
-
Dissolve anthracene in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask.[11]
-
Add N-bromosuccinimide (1 equivalent) to the solution.[11] A catalytic amount of a radical initiator like iodine can also be added.[12]
-
The reaction mixture is stirred, often under an inert atmosphere and protected from light, and may be gently heated or refluxed until the reaction is complete (monitored by TLC).[11][12]
-
After the reaction, the mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration.[11][12]
-
The filtrate is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.[11]
-
The crude this compound is then purified by recrystallization, typically from methanol or ethanol.[2][3]
Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. This compound | 1564-64-3 [chemicalbook.com]
- 2. This compound CAS#: 1564-64-3 [m.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound 94 1564-64-3 [sigmaaldrich.com]
- 6. fishersci.at [fishersci.at]
- 7. This compound | C14H9Br | CID 74062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry-online.com [chemistry-online.com]
Methodological & Application
Application Notes and Protocols: 9-Bromoanthracene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9-bromoanthracene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a versatile and efficient method for the synthesis of 9-arylanthracenes, a structural motif of significant interest in materials science and medicinal chemistry.[1] This document outlines detailed experimental protocols, presents quantitative data from various reaction systems, and discusses the applications of these compounds in drug development.
Core Concepts and Mechanism
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of this compound to a low-valent palladium(0) species, which forms a palladium(II) intermediate.[1]
-
Transmetalation: In this step, the aryl group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by the presence of a base.[1]
-
Reductive Elimination: The final step is the reductive elimination of the two organic moieties from the palladium complex. This step forms the desired 9-arylanthracene product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.[1]
The efficiency of the Suzuki-Miyaura coupling for synthesizing 9-arylanthracenes is influenced by several factors, including the choice of catalyst, ligand, base, and solvent, as well as the electronic and steric properties of the coupling partners.[1]
Data Presentation: A Comparative Overview
The following tables summarize the performance of different catalytic systems and reaction conditions in the Suzuki coupling of this compound and related compounds.
Table 1: Mono-arylation of this compound
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Indenylboronic acid | (dppf)PdCl₂ | Na₂CO₃ | Ethanol/Toluene | 75 | 30 | 52 |
| Arylboronic acid | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | Toluene/Water or Dioxane/Water | 80-110 | Varies | High |
| Arylboronic acid | Pd(OAc)₂ / DavePhos | CsF | H₂O (mechanochemical) | RT | 1.65 | 97 |
| Arylboronic acid | Pd(OAc)₂ / tBu₃P | CsF | H₂O (mechanochemical) | RT | 1.65 | 70 |
| Arylboronic acid | Pd(OAc)₂ / Cy₃P | CsF | H₂O (mechanochemical) | RT | 1.65 | 65 |
| Arylboronic acid | Pd(OAc)₂ / Ph₃P | CsF | H₂O (mechanochemical) | RT | 1.65 | 50 |
Data compiled from multiple sources.[2][3][4]
Table 2: Double Arylation of 9,10-Dibromoanthracene
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Palladacycle IA (0.5 mol%) | K₂CO₃ | THF/H₂O | 60 | 12 | Varies |
| Benzofuran-2-boronic acid | Palladacycle IA (0.5 mol%) | K₂CO₃ | THF/H₂O | 60 | 12 | Good |
| 4-Chlorophenylboronic acid | Palladacycle IA (0.5 mol%) | K₂CO₃ | THF/H₂O | 60 | 12 | Good |
Data highlights the synthesis of precursors for OLED emitters.[5][6]
Experimental Protocols
Below are representative experimental protocols for the synthesis of 9-arylanthracenes via Suzuki-Miyaura cross-coupling. These procedures can be modified for different substrates with appropriate optimization.[1]
Protocol 1: General Solution-Phase Suzuki Coupling
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)[3]
-
Degassed solvent system (e.g., Toluene/Water or Dioxane/Water)[3]
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, the desired arylboronic acid, the palladium catalyst, and the base.[3]
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).[3]
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.[3]
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[1]
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or recrystallization to afford the pure 9-arylanthracene.[1][3]
Protocol 2: Solid-State Mechanochemical Suzuki Coupling
This method offers advantages such as reduced solvent waste and can be particularly useful for poorly soluble substrates.[2]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid derivative (2.4 equiv)
-
Pd(OAc)₂ (0.06 equiv)
-
DavePhos (0.09 equiv)
-
CsF (6.0 equiv)
-
H₂O (small amount)
-
1,5-Cyclooctadiene (catalytic amount)
Procedure:
-
Reaction Setup: In a stainless-steel ball-milling jar, combine this compound, the arylboronic acid derivative, Pd(OAc)₂, DavePhos, CsF, H₂O, and 1,5-cyclooctadiene.[2]
-
Milling: The jar is placed in a ball mill and agitated at a specified frequency (e.g., 25 Hz) for the required time (e.g., 99 minutes).[2]
-
Isolation: The resulting solid is then dissolved in a suitable solvent (e.g., CH₂Cl₂), and the product is isolated by precipitation with a non-solvent (e.g., MeOH) or by column chromatography.[2] A simple re-precipitation from CH₂Cl₂/MeOH can afford the product in high yield.[2]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki coupling of this compound.
Caption: Role of Suzuki coupling in the drug development pipeline.
Applications in Drug Development
The 9-arylanthracene core is a privileged scaffold in medicinal chemistry due to its unique photophysical properties and rigid, planar structure, which can facilitate interactions with biological targets. While specific approved drugs based on 9-arylanthracenes synthesized via Suzuki coupling are not prominently documented in the initial search, the general applications of anthracene (B1667546) derivatives and the strategic importance of this synthetic route are clear.
-
Fluorescent Probes and Diagnostics: The inherent fluorescence of the anthracene core allows for the development of fluorescent probes for bioimaging and diagnostic applications. The Suzuki coupling reaction enables the facile introduction of various aryl substituents that can modulate the photophysical properties or act as recognition elements for specific biological targets.
-
Organic Light-Emitting Diodes (OLEDs): The synthesis of complex 9,10-diarylanthracenes through sequential Suzuki couplings is a key strategy in the development of materials for OLEDs.[5][6] While not a direct drug development application, the advanced materials developed can be used in medical display technologies.
-
Scaffolds for Biologically Active Molecules: The 9-arylanthracene framework can serve as a rigid scaffold for the presentation of pharmacophoric groups in a defined spatial orientation. The versatility of the Suzuki coupling, with its tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids, makes it an invaluable tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Machine learning applications in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
9-Bromoanthracene: A Versatile Precursor for High-Performance OLED Materials
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Bromoanthracene has emerged as a critical building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its rigid, planar anthracene (B1667546) core provides inherent photoluminescent properties and good charge transport characteristics, making it an ideal scaffold for the development of emitters, hosts, and charge transport layer materials. The presence of a reactive bromine atom at the 9-position allows for versatile functionalization through various cross-coupling reactions, enabling the fine-tuning of electronic and photophysical properties to meet the demanding requirements of modern display and lighting technologies. This document provides an overview of the application of this compound in OLED material synthesis, along with detailed experimental protocols for key synthetic transformations and a summary of the performance of resulting OLED devices.
Synthetic Pathways to Functionalized Anthracene Derivatives
The most common and effective methods for the derivatization of this compound are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These palladium-catalyzed reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a wide array of 9-substituted and 9,10-disubstituted anthracene derivatives with tailored properties.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or vinyl substituents at the 9-position of the anthracene core. This reaction is widely used to synthesize blue-emitting materials and host materials with high thermal stability.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is instrumental in synthesizing hole-transporting materials and bipolar host materials by introducing nitrogen-containing moieties, such as carbazoles or arylamines, to the anthracene core. These materials are crucial for efficient charge injection and transport in OLED devices.
Experimental Protocols
Protocol 1: Synthesis of 9-Phenylanthracene (B14458) via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 9-phenylanthracene from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 257 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2 mL)
-
Toluene (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Add toluene, THF, and the 2 M aqueous Na₂CO₃ solution.
-
Fit the flask with a reflux condenser and flush the system with an inert gas (e.g., nitrogen or argon).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 9-phenylanthracene.
Protocol 2: Synthesis of 9-(Carbazol-9-yl)anthracene via Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of this compound with carbazole.
Materials:
-
This compound (1.0 mmol, 257 mg)
-
Carbazole (1.2 mmol, 201 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous toluene (10 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound, carbazole, Pd₂(dba)₃, and XPhos.
-
Add anhydrous toluene to the tube.
-
Add sodium tert-butoxide to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 9-(carbazol-9-yl)anthracene.
Performance of OLED Materials Derived from this compound
The versatility of this compound as a precursor has led to the development of a wide range of high-performance OLED materials. The following tables summarize the electroluminescent properties of several representative derivatives.
Table 1: Performance of Aryl-Substituted Anthracene Derivatives (Suzuki Coupling Products)
| Derivative Name/Structure | Role in OLED | Max. EQE (%) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | CIE Coordinates (x, y) |
| 9,10-Diphenylanthracene (DPA) Core Derivatives | |||||
| CBZDPA | Blue Emitter | 4.5 | - | - | (0.17, 0.17)[1] |
| OXDDPA | Blue Emitter | 4.0 | - | - | (0.16, 0.18)[1] |
| Spirobenzofluorene-Anthracene Derivatives | |||||
| BH-9PA | Blue Host | - | - | 7.03 | (0.15, 0.14) (for doped device)[2] |
| Pyrene-Anthracene Derivatives | |||||
| PyAnPy | Deep-Blue Emitter | 4.78 | - | - | (0.16, 0.10)[3] |
| PyTAnPy | Deep-Blue Emitter | 5.48 | - | - | (0.15, 0.06)[3] |
Table 2: Performance of Nitrogen-Containing Anthracene Derivatives (Buchwald-Hartwig Amination Products)
| Derivative Name/Structure | Role in OLED | Max. EQE (%) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | CIE Coordinates (x, y) |
| Carbazole-Anthracene Derivatives | |||||
| mCzAnBzt | Deep-Blue Emitter | 7.95 | - | - | (0.15, 0.07)[4] |
| 4-(9-ethyl-9H-carbazol-3-yl)phenyl-substituted anthracene | Blue Emitter | - | 37423 | 5.89 | - |
| Acridine-Anthracene Derivatives | |||||
| Cz-TAn-DMAC (doped) | Blue Emitter | 4.8 | - | - | (0.15, 0.08)[5] |
| TPA-TAn-DMAC (non-doped) | Deep-Blue Emitter | 4.9 | >10000 | - | (0.14, 0.18)[5] |
Conclusion
This compound is a cornerstone precursor for the synthesis of a diverse range of organic materials for OLED applications. Its facile derivatization through robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the precise tuning of molecular properties. The resulting anthracene derivatives have demonstrated exceptional performance as blue emitters and host materials, contributing to the development of highly efficient and stable OLED devices with excellent color purity. The provided protocols offer a solid foundation for researchers to explore novel this compound-based materials for next-generation display and lighting technologies.
References
- 1. High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores with molecular design of charge transport and red-shifted emission proof - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 9,10-Disubstituted Anthracenes from 9-Bromoanthracene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various 9,10-disubstituted anthracenes, commencing from the readily available starting material, 9-bromoanthracene. The methodologies outlined herein leverage modern palladium-catalyzed cross-coupling reactions and classical Grignard reactions, offering versatile pathways to a wide array of anthracene (B1667546) derivatives. Such derivatives are of significant interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs), and in medicinal chemistry as fluorescent probes and potential therapeutic agents.
Introduction to Synthetic Strategies
This compound serves as a versatile precursor for the introduction of a diverse range of substituents at the 9-position. Subsequent functionalization at the 10-position can be achieved through various synthetic routes. The primary methods detailed in this document include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of 9-arylanthracenes.
-
Sonogashira Coupling: For the creation of carbon-carbon triple bonds, leading to 9-alkynylanthracene derivatives.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to produce 9-aminoanthracenes.
-
Grignard Reaction: A classic method for forming carbon-carbon bonds with a variety of electrophiles.
These reactions offer a powerful toolkit for the synthesis of tailored 9,10-disubstituted anthracenes with specific electronic and photophysical properties.
Data Presentation: A Comparative Overview
The efficiency of these synthetic transformations is influenced by factors such as the choice of catalyst, ligands, bases, and reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative overview of the expected yields for different substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene (B28343)/Ethanol/H₂O | Reflux | 48 | 81.9 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (cat.) / DavePhos (cat.) | CsF | - | - | - | 87 |
| 3 | Naphthalene-2-boronic acid | Pd(OAc)₂ (cat.) / DavePhos (cat.) | CsF | - | - | - | - |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (9) | Na₂CO₃ | Toluene/THF/H₂O | Reflux | 18 | - |
| 5 | 4-Pyridine boronic acid pinacol (B44631) ester | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/THF/H₂O | Reflux | - | - |
Yields are for the 9-substituted product. Further reaction would be required for 10-substitution.
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Ethynyltrimethylsilane | - | - | - | - | - | up to 98 |
| 2 | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) / cataCXium A (1) | None | Cs₂CO₃ | Green Solvent | RT | - |
| 3 | 2-Methyl-3-butyn-2-ol | Pd₁@NC (0.2) | CuI (2) | NEt₃ | MeCN | 80 | - |
Yields can be variable and may lead to unexpected products depending on the reaction conditions.[1]
Table 3: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 5H-Dibenzo[b,f]azepine | - | - | - | - | - | - |
| 2 | Carbazole | [Pd(allyl)Cl]₂ (cat.) | TrixiePhos or t-BuBrettPhos (cat.) | t-BuOLi | Toluene | - | 97 |
| 3 | Diphenylamine | [Pd(allyl)Cl]₂ (cat.) | XPhos, RuPhos, or SPhos (cat.) | - | Toluene | - | 96 |
| 4 | Phenoxazine | [Pd(allyl)Cl]₂ (cat.) | Various | - | Toluene | - | >99 |
The yields reported are for the coupling of various amines with bromobenzene (B47551) as a model substrate, indicating the expected high efficiency for this compound.
Table 4: Grignard Reaction of 9-Anthrylmagnesium Bromide with Various Electrophiles
| Entry | Electrophile | Product | Yield (%) |
| 1 | Ethyl Bromide | 9-Ethylanthracene | - |
| 2 | Phenylnitrile | 9-Benzoylanthracene | - |
| 3 | Carbon Dioxide | 9-Anthroic acid | 72 |
Yields are for the reaction of the Grignard reagent formed from this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis of 9,10-disubstituted anthracenes from this compound. These protocols are general and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 9-Arylanthracene
This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Pd(PPh₃)₄ (1-5 mol%)
-
2 M Aqueous potassium carbonate (K₂CO₃) solution
-
Toluene
-
Ethanol
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and Pd(PPh₃)₄ (1-5 mol%).
-
Add a degassed mixture of toluene, ethanol, and 2 M aqueous K₂CO₃ solution.
-
The reaction mixture is heated to reflux under a nitrogen atmosphere for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 9-arylanthracene.
Protocol 2: Sonogashira Coupling for the Synthesis of 9-Alkynylanthracene
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Add anhydrous, degassed THF or DMF, followed by the amine base (e.g., TEA or DIPEA).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
The reaction is stirred at room temperature or heated (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 9-Aminoanthracene
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%) or [Pd(allyl)Cl]₂ (1-2 mol%)
-
A suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos, RuPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, to a dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene or dioxane.
-
The Schlenk tube is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 4: Grignard Reaction for the Synthesis of 9-Substituted Anthracenes
This protocol details the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile.[3]
Materials:
-
This compound
-
Magnesium turnings (1.1 equivalents)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A crystal of iodine (for initiation)
-
Electrophile (e.g., aldehyde, ketone, ester, CO₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Dilute hydrochloric acid (HCl) (if necessary)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Formation of 9-Anthrylmagnesium Bromide
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of this compound in anhydrous ether or THF to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
Part B: Reaction with an Electrophile
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of the electrophile in anhydrous ether or THF to the Grignard reagent.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours or until completion is indicated by TLC.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. If the electrophile was CO₂, a dilute HCl workup will be necessary to protonate the carboxylate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the general workflows for the synthesis of 9,10-disubstituted anthracenes from this compound.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Sonogashira Coupling.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Grignard Reaction.
References
Application Notes and Protocols: Diels-Alder Reaction with 9-Bromoanthracene as the Diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. When employing anthracenes as the diene component, this [4+2] cycloaddition reaction gives rise to highly rigid and three-dimensionally defined triptycene (B166850) scaffolds. 9-Bromoanthracene, in particular, serves as a versatile diene. The bromo substituent not only influences the reactivity and regioselectivity of the cycloaddition but also provides a valuable synthetic handle for post-reaction modifications, a feature of significant interest in the development of complex molecules, including novel therapeutic agents. The resulting 9-bromotriptycene derivatives are being explored in various fields, from materials science to medicinal chemistry, where their unique structural properties are leveraged to design molecules with specific functions, such as targeting nucleic acid junctions.[1]
Reaction Mechanism and Regioselectivity
The Diels-Alder reaction of this compound proceeds across the central 9 and 10 positions of the anthracene (B1667546) core. The reaction is concerted, meaning the new carbon-carbon bonds are formed in a single step. When an unsymmetrical dienophile is used, the reaction can yield two different regioisomers: the ortho and meta adducts.
The regiochemical outcome is influenced by a combination of electronic and steric factors of both the diene and the dienophile.[2] Generally, for many 9-substituted anthracenes, the ortho isomer is the major product.[3] However, the steric bulk of the dienophile's substituent can significantly impact the product ratio.
dot
Caption: General Diels-Alder reaction of this compound.
Quantitative Data Presentation
The regioselectivity of the Diels-Alder reaction of this compound is highly dependent on the nature of the dienophile. The following table summarizes the ortho:meta product ratios for the microwave-assisted reaction of this compound with various dienophiles in xylene.[4]
| Dienophile | Substituent Nature | Ortho:Meta Ratio |
| Acrylonitrile | Electron Withdrawing | 3.5 : 1 |
| 2-Chloroacrylonitrile | Electron Withdrawing | Major:Minor (almost exclusively ortho) |
| Acrylic Acid | Electron Withdrawing | 1.3 : 1 |
| Methacryloyl Chloride | Electron Withdrawing | 2 : 1 |
| 1-Cyano Vinyl Acetate | Electron Withdrawing | 1 : 1.2 (meta favored) |
| Phenyl Vinyl Sulfone | Electron Withdrawing | Only meta isomer formed |
Experimental Protocols
Two representative protocols are provided below: a microwave-assisted synthesis for rapid reaction and a conventional heating method.
Protocol 1: Microwave-Assisted Synthesis of Substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes[4]
This protocol is adapted from the work of Al-Shamali et al. (2021) and is suitable for the rapid synthesis and screening of various dienophiles.
Materials:
-
This compound
-
Dienophile (e.g., Acrylonitrile, Acrylic Acid, etc.)
-
Xylene (anhydrous)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous xylene.
-
Add the corresponding dienophile (1.2 mmol, 1.2 equivalents) to the solution.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a temperature and time optimized for the specific dienophile (e.g., 150 °C for 30 minutes is a good starting point).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The solvent can be removed under reduced pressure, and the crude product purified by column chromatography on silica (B1680970) gel to separate the regioisomers.
-
Characterize the products using ¹H NMR, ¹³C NMR, and mass spectrometry.
dot
Caption: Workflow for microwave-assisted Diels-Alder reaction.
Protocol 2: Conventional Heating - Synthesis of 9,10-dihydro-9-bromo-9,10-ethanoanthracene-11,12-dicarboxylic Anhydride (B1165640)
This is a general protocol adapted from standard procedures for the Diels-Alder reaction of anthracene with maleic anhydride and can be applied to this compound.[5][6]
Materials:
-
This compound
-
Maleic Anhydride
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
To a dry round-bottom flask equipped with a stir bar, add this compound (e.g., 1.0 g, 3.89 mmol).
-
Add maleic anhydride (e.g., 0.42 g, 4.28 mmol, 1.1 equivalents).
-
Add anhydrous xylene (e.g., 20 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 140 °C) with vigorous stirring.
-
Continue refluxing for a specified time (e.g., 1-3 hours). The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature, which should induce crystallization of the product.
-
Cool the mixture further in an ice bath to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration, washing with a small amount of cold xylene or hexane.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., xylene or ethyl acetate).
-
Dry the purified product and determine the yield. Characterize by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.
dot
Caption: Purification workflow for the Diels-Alder adduct.
Applications in Drug Development
The rigid, three-dimensional structure of the triptycene scaffold derived from the Diels-Alder reaction of this compound makes it an attractive platform for the design of novel therapeutic agents. The bromine atom at the 9-position serves as a key functionalization point for further synthetic transformations, allowing for the introduction of various pharmacophores.
-
Targeting Nucleic Acid Junctions: Triptycene scaffolds have been shown to bind to nucleic acid three-way junctions.[1] These structures are important elements in DNA and RNA. Molecules that can specifically recognize and bind to these junctions have potential applications as gene-regulating agents or as probes for diagnostic purposes. The 9-bromo-triptycene core can be elaborated with peptides or other recognition elements to enhance binding affinity and specificity.[1]
-
Anticancer Agents: The unique geometry of triptycenes allows them to function as scaffolds for arranging pharmacophores in a precise spatial orientation, which can lead to enhanced interactions with biological targets such as enzymes or receptors. Triptycene derivatives have been investigated as potential anti-cancer agents.[7] The ability to functionalize the 9-position of the triptycene core provides a route to synthesize libraries of compounds for screening against various cancer cell lines.
-
Development of Biologically Active Compounds: The Diels-Alder adducts of anthracenes have been utilized as key intermediates in the synthesis of antidepressant and anxiolytic drugs like Benzoctamine and Maprotiline.[3] The 9-bromo-substituted analogues offer a pathway to novel derivatives with potentially improved pharmacological profiles.
Conclusion
The Diels-Alder reaction of this compound is a robust and versatile method for the synthesis of 9-bromotriptycene derivatives. The reaction conditions can be tailored to favor specific regioisomers, and the resulting adducts serve as valuable building blocks for the development of complex molecules with potential applications in drug discovery and development. The ability to further functionalize the triptycene scaffold at the bromine-bearing position opens up a wide range of possibilities for creating novel therapeutic agents with unique mechanisms of action.
References
- 1. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. vernier.com [vernier.com]
- 4. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. Triptycene Derivatives: From Their Synthesis to Their Unique Properties - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Sonogashira Coupling with 9-Bromoanthracene: Application Notes for Researchers
For researchers, scientists, and drug development professionals, the Sonogashira coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This application note provides a detailed protocol for the Sonogashira coupling of 9-bromoanthracene, a key intermediate in the synthesis of advanced materials and potential pharmaceutical agents due to the unique photophysical properties of the anthracene (B1667546) core.
The steric hindrance at the 9-position of the anthracene nucleus presents a notable challenge in achieving high-yield couplings.[1] This protocol outlines optimized conditions to overcome this challenge, focusing on both traditional copper-co-catalyzed and modern copper-free methodologies. Proper execution of this reaction is critical for the synthesis of novel 9-alkynylanthracene derivatives.
Quantitative Data Summary
The efficiency of the Sonogashira coupling of this compound is highly dependent on the choice of catalyst, ligands, base, and solvent system. Below is a summary of reported conditions and corresponding yields for the synthesis of various 9-alkynylanthracenes.
| Alkyne | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene (B144264) | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1.0) | None | Cs₂CO₃ | 2-MeTHF | Room Temp | 48 | 91 | [2] |
| p-Ethynyltoluene | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1.0) | None | Cs₂CO₃ | 2-MeTHF | Room Temp | 48 | 95 | [3] |
| Ethynyltrimethylsilane | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | up to 98 | [4] |
| General Terminal Alkyne | Pd(PPh₃)₄ (2.0) | - | CuI (2.0) | Diisopropylamine | Toluene | 40-60 | Not specified | Not specified | [5] |
Experimental Workflow
The following diagram outlines the general workflow for the Sonogashira coupling of this compound.
Caption: General workflow for the Sonogashira coupling of this compound.
Detailed Experimental Protocols
Two representative protocols are provided below: a modern copper-free method and a traditional copper-co-catalyzed method.
Protocol 1: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene[2]
This protocol is advantageous as it avoids the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂)
-
cataCXium A (Di(1-adamantyl)-n-butylphosphine)
-
Cesium carbonate (Cs₂CO₃)
-
2-Methyltetrahydrofuran (B130290) (2-MeTHF), anhydrous and degassed
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (100 mg, 0.39 mmol, 1.0 equiv), cesium carbonate (127 mg, 0.39 mmol, 1.0 equiv), bis(acetonitrile)palladium(II) chloride (0.5 mg, 0.0019 mmol, 0.5 mol%), and cataCXium A (1.4 mg, 0.0039 mmol, 1.0 mol%).
-
Add 5 mL of degassed 2-methyltetrahydrofuran to the flask.
-
Add phenylacetylene (59 mg, 0.58 mmol, 1.5 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 9-(phenylethynyl)anthracene as a white solid (98 mg, 91% yield).
Protocol 2: General Copper-Co-catalyzed Sonogashira Coupling[5]
This protocol represents a more traditional approach to the Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
Toluene, anhydrous and degassed
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
-
Celite
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.02 equiv), and copper(I) iodide (0.02 equiv).
-
Evacuate the flask and backfill with argon or nitrogen.
-
Add anhydrous, degassed toluene, followed by diisopropylamine.
-
Add the terminal alkyne (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at a gentle heat (40-60 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst residues.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Concluding Remarks
The Sonogashira coupling of this compound is a crucial transformation for accessing a wide array of functionalized anthracene derivatives. The choice between a copper-free and a copper-co-catalyzed protocol will depend on the specific alkyne substrate and the desired purity of the final product. The copper-free system is often preferred to minimize homocoupling side products.[6] For sterically demanding substrates like this compound, careful optimization of catalyst, ligand, and reaction conditions is paramount to achieving high yields.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Application of 9-Bromoanthracene in Organic Semiconductor Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 9-bromoanthracene as a key building block in the synthesis of high-performance organic semiconductor materials. This compound serves as a versatile precursor for the introduction of various functional groups onto the anthracene (B1667546) core, enabling the fine-tuning of electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] This guide covers key synthetic methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, and presents performance data of the resulting organic semiconductors.
Performance of this compound Derived Organic Semiconductors
The functionalization of the 9-position of the anthracene core significantly influences the optoelectronic properties of the resulting materials. The introduction of aryl, alkynyl, or nitrogen-containing moieties can enhance charge carrier mobility, quantum efficiency, and thermal stability. Below is a summary of the performance data for representative organic semiconductors synthesized from this compound and its derivatives.
| Compound Name | Synthesis Method from Anthracene Precursor | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Photoluminescence Quantum Yield (PLQY) / External Quantum Efficiency (EQE) | Device Application |
| 9,10-Diphenylanthracene (B110198) (DPA) | Suzuki-Miyaura Coupling | 3.7 | 13 | PLQY: ~1.0 | OLED Emitter |
| 9,10-Bis(phenylethynyl)anthracene (BPEA) | Sonogashira Coupling | High (qualitative) | Not Reported | PLQY: ~1.0 | OLED Emitter, OFET |
| 9-(9-Phenylcarbazole-3-yl)-10-(naphthalene-1-yl)anthracene (PCAN) | Suzuki & Buchwald-Hartwig type reactions | Not Reported | Not Reported | EQE: up to 4.61% | OLED Emitter |
| Non-symmetric 9,10-diphenylanthracene derivatives | Suzuki-Miyaura Coupling | ~5 x 10⁻³ – 1 x 10⁻² | Not Reported | PLQY: up to 0.9 (in polymer host) | OLED Emitter |
| mCzAnBzt | Suzuki Coupling | Not Reported | Not Reported | EQE: 7.95% | OLED Emitter |
Experimental Protocols
Detailed methodologies for the synthesis of organic semiconductors starting from this compound are provided below. These protocols are based on established literature procedures and can be adapted for the synthesis of a wide range of anthracene derivatives.
Suzuki-Miyaura Coupling: Synthesis of 9-Phenylanthracene (B14458)
This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (3 g, 11.66 mmol), phenylboronic acid (2.13 g, 17.49 mmol), and Pd(PPh₃)₄ (140 mg, 0.12 mmol).
-
Add anhydrous toluene (32 mL), ethanol (8 mL), and 2 M aqueous Na₂CO₃ solution (16 mL) to the flask.
-
Fit the flask with a reflux condenser and flush the system with nitrogen gas.
-
Heat the reaction mixture to reflux and stir for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, quench the reaction with a dilute hydrochloric acid solution.
-
Extract the product with CH₂Cl₂.
-
Dry the combined organic extracts over anhydrous MgSO₄ and concentrate the solution by rotary evaporation.
-
Purify the crude product by silica gel column chromatography using a mixture of CH₂Cl₂ and petroleum ether (1:4 v/v) as the eluent to obtain 9-phenylanthracene as a white powder.
Sonogashira Coupling: Synthesis of 9-(Phenylethynyl)anthracene
This protocol details the synthesis of 9-(phenylethynyl)anthracene via a palladium- and copper-catalyzed Sonogashira coupling reaction.
Materials:
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
-
Hexane (B92381) for purification
Procedure:
-
To a reaction vessel, add this compound (100 mg, 0.39 mmol), phenylacetylene (59 mg, 0.58 mmol), Pd(CH₃CN)₂Cl₂ (0.5 mg, 0.0019 mmol), and cataCXium A (1.4 mg, 0.0039 mmol).
-
Add cesium carbonate (Cs₂CO₃) (127 mg, 0.39 mmol) as the base.
-
The reaction is carried out in a suitable solvent like 2-MeTHF at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.
-
The organic layer is dried and the solvent is evaporated.
-
The crude product is purified by column chromatography using hexane as the eluent to yield 9-(phenylethynyl)anthracene.
Buchwald-Hartwig Amination: Synthesis of 9-(Carbazol-9-yl)anthracene
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide with a secondary amine, which can be adapted for the synthesis of 9-(carbazol-9-yl)anthracene.
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) [XPhos] or a similar bulky phosphine (B1218219) ligand
-
Sodium tert-butoxide (NaOtBu) or another suitable base
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (catalyst), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).
-
Add this compound and carbazole to the tube.
-
Add anhydrous solvent (e.g., toluene).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the specified time, monitoring by TLC.
-
After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 9-(carbazol-9-yl)anthracene.
Visualizations
Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Sonogashira coupling of this compound.
Caption: Buchwald-Hartwig amination of this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of organic semiconductors from this compound.
References
Application Notes: Preparation and Use of Fluorescent Probes Derived from 9-Bromoanthracene
Introduction
9-Bromoanthracene serves as a versatile and fundamental building block in the synthesis of a wide array of fluorescent probes. Its anthracene (B1667546) core provides intrinsic fluorescence, while the bromo-functional group at the 9-position offers a reactive site for facile modification through various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. This allows for the strategic introduction of diverse recognition moieties, enabling the development of highly selective and sensitive fluorescent probes for a range of analytes, from metal ions to small organic molecules. These probes often exhibit favorable photophysical properties, such as high quantum yields and significant Stokes shifts, and their fluorescence can be modulated through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).
This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from this compound for the detection of mercuric ions (Hg²⁺), chromium(III) ions (Cr³⁺), zinc ions (Zn²⁺), and nitroaromatic compounds.
Fluorescent Probe for Mercuric Ion (Hg²⁺) Detection
A highly selective and sensitive "turn-on" fluorescent probe for the detection of Hg²⁺ can be synthesized from this compound via a Sonogashira coupling followed by thioacetal formation. The sensing mechanism is based on a Hg²⁺-promoted desulfurization reaction, which converts the non-fluorescent thioacetal back to a highly fluorescent aldehyde, resulting in a significant fluorescence enhancement.[1][2]
Signaling Pathway
References
Application Notes and Protocols: 9-Bromoanthracene as a Precursor for Initiators in Atom Transfer Radical Polymerization
Introduction
Anthracene-containing polymers are a class of materials that have garnered significant interest due to their unique photophysical properties, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and advanced photoresponsive materials.[1] Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.[2]
While 9-bromoanthracene itself is not an efficient initiator for ATRP due to the high bond dissociation energy of the aryl-bromide bond, it serves as an excellent precursor for the synthesis of highly efficient ATRP initiators. By functionalizing the 9-position of the anthracene (B1667546) core with a suitable alkyl halide moiety, a potent initiator can be created that combines the desirable photophysical properties of anthracene with the controlled polymerization capabilities of ATRP.
This application note provides detailed protocols for the synthesis of an ATRP initiator, 9-anthracenemethyl-2-bromoisobutyrate (AMBIB), from this compound and its subsequent use in the controlled polymerization of methyl methacrylate (B99206) (MMA).
Part 1: Synthesis of ATRP Initiator from this compound
The synthesis of 9-anthracenemethyl-2-bromoisobutyrate (AMBIB) is a two-step process starting from this compound. The first step involves the conversion of this compound to 9-(hydroxymethyl)anthracene, followed by the esterification of the alcohol with 2-bromoisobutyryl bromide.
Step 1: Synthesis of 9-(Hydroxymethyl)anthracene
A common route to synthesize 9-(hydroxymethyl)anthracene from this compound is via a Grignard reaction with formaldehyde.
Reaction Scheme: this compound → 9-(Hydroxymethyl)anthracene
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Paraformaldehyde
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
Protocol:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the this compound solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction starts (indicated by a color change and gentle reflux), add the remaining this compound solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, dry paraformaldehyde (1.5 equivalents) under vacuum and then suspend it in anhydrous THF.
-
Add the paraformaldehyde suspension to the Grignard reagent solution portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient to yield pure 9-(hydroxymethyl)anthracene as a yellow solid.[3][4]
-
Step 2: Synthesis of 9-Anthracenemethyl-2-bromoisobutyrate (AMBIB)
The synthesized 9-(hydroxymethyl)anthracene is then esterified with 2-bromoisobutyryl bromide to yield the final ATRP initiator.
Reaction Scheme: 9-(Hydroxymethyl)anthracene + 2-Bromoisobutyryl bromide → 9-Anthracenemethyl-2-bromoisobutyrate (AMBIB)
Materials:
-
9-(Hydroxymethyl)anthracene
-
2-Bromoisobutyryl bromide
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Protocol:
-
Esterification Reaction:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 9-(hydroxymethyl)anthracene (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add 2-bromoisobutyryl bromide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure AMBIB.
-
Part 2: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA)
This section details the protocol for the ATRP of methyl methacrylate (MMA) using the synthesized 9-anthracenemethyl-2-bromoisobutyrate (AMBIB) as the initiator.
Quantitative Data Summary
The following table summarizes the results from the ATRP of MMA using the AMBIB initiator under different conditions.[5][6][7]
| Polymer | [MMA]₀/[AMBIB]₀/[CuBr]₀/[NHPMI]₀ | Temp (°C) | Time (h) | Conversion (%) | Mₙ (SEC) ( g/mol ) | Mₙ (th) ( g/mol ) | PDI (Mₙ/Mₙ) |
| I | 50/1/1/2.3 | 90 | 2.5 | 92.4 | 4900 | 4720 | 1.17 |
| II | 100/1/1/2.3 | 90 | 4.0 | 95.2 | 9600 | 9620 | 1.19 |
| III | 150/1/1/2.3 | 90 | 6.0 | 96.5 | 14800 | 14570 | 1.23 |
Mₙ (SEC) = Number-average molecular weight determined by Size Exclusion Chromatography. Mₙ (th) = Theoretical number-average molecular weight. PDI = Polydispersity Index. NHPMI = N-(n-hexyl)pyridylmethanimine.
Experimental Protocol for ATRP of MMA
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
9-Anthracenemethyl-2-bromoisobutyrate (AMBIB) initiator
-
Copper(I) bromide (CuBr)
-
N-(n-hexyl)pyridylmethanimine (NHPMI) ligand
-
Toluene (B28343), anhydrous
-
Tetrahydrofuran (THF)
-
Methanol
-
Neutral alumina (B75360)
Protocol:
-
Preparation of the Reaction Mixture:
-
To a Schlenk tube, add CuBr (1 equivalent relative to the initiator).
-
Add the AMBIB initiator (1 equivalent).
-
Add the MMA monomer (e.g., 100 equivalents) and anhydrous toluene (volume typically twice that of MMA).
-
Add the NHPMI ligand (2.3 equivalents relative to the initiator).
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen).
-
-
Polymerization:
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
A homogeneous dark brown solution should form upon heating.[5]
-
Allow the polymerization to proceed for the desired time. Samples can be taken periodically via a degassed syringe to monitor monomer conversion.
-
-
Quenching and Polymer Isolation:
-
To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Dilute the mixture with THF.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum until a constant weight is achieved.
-
Visualizations
Diagrams
Caption: Synthetic pathway for the preparation of the ATRP initiator AMBIB from this compound.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for the ATRP of methyl methacrylate.
References
- 1. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. mascotchem.com [mascotchem.com]
- 5. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
- 6. Sciencemadness Discussion Board - 9-Bromo-anthracene - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Polycyclic Aromatic Hydrocarbons from 9-Bromoanthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of polycyclic aromatic hydrocarbons (PAHs) using 9-bromoanthracene as a key starting material. The protocols focus on two robust and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Ullmann reaction. These methods offer versatile pathways to extend the aromatic system of anthracene, leading to a diverse range of larger PAHs with potential applications in materials science, organic electronics, and medicinal chemistry.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing two or more fused aromatic rings. Their extended π-conjugated systems endow them with unique photophysical and electronic properties, making them attractive targets for synthesis. This compound is a readily available and versatile building block for the construction of more complex PAHs. The bromine atom at the 9-position provides a reactive handle for various carbon-carbon bond-forming reactions.
This document outlines detailed experimental protocols, presents quantitative data for reaction optimization, and includes graphical representations of the synthetic workflows.
Key Synthetic Strategies
The primary methods for the synthesis of PAHs from this compound involve palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-mediated Ullmann coupling.
-
Suzuki-Miyaura Coupling: This reaction offers a highly efficient and functional-group-tolerant method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters.[1][2][3]
-
Ullmann Reaction: This classic coupling method is particularly useful for the homocoupling of this compound to synthesize 9,9'-bianthracene, a key building block for more complex systems.[4][5]
Below is a general workflow for the synthesis of PAHs starting from this compound.
References
experimental procedure for the synthesis of 9-phenylanthracene from 9-Bromoanthracene
Application Note: Synthesis of 9-Phenylanthracene (B14458) via Suzuki-Miyaura Coupling
Introduction
9-Phenylanthracene is a fluorescent aromatic hydrocarbon with significant applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) where it can be used as an emitter or host material.[1] Its photophysical properties also make it a valuable compound in research areas such as fluorescent sensors and energy transfer studies.[1] The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of 9-phenylanthracene, offering a high-yielding route from readily available 9-bromoanthracene and phenylboronic acid.[2] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups.[2]
This document provides a detailed experimental protocol for the synthesis of 9-phenylanthracene from this compound using a Suzuki-Miyaura coupling reaction.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₁₄H₉Br | 257.13 | 257 mg | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 58 mg | 0.05 |
| 2 M Sodium Carbonate Solution | Na₂CO₃ | 105.99 | 2 mL | 4.0 |
| Toluene (B28343) | C₇H₈ | 92.14 | 5 mL | - |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | 5 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Silica (B1680970) Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | As needed | - |
| Petroleum Ether | - | - | As needed | - |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Procedure
-
Reaction Setup : In a round-bottom flask, combine this compound (257 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).[3]
-
Solvent and Base Addition : To the flask, add toluene (5 mL), tetrahydrofuran (THF) (5 mL), and a 2 M aqueous solution of sodium carbonate (2 mL).[3]
-
Inert Atmosphere : Fit the flask with a reflux condenser and flush the entire system with an inert gas, such as nitrogen or argon.[3]
-
Reaction : Heat the biphasic mixture to reflux with vigorous stirring for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate.[3]
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3] The solvent is then removed under reduced pressure.[3] The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and petroleum ether (1:4 v/v) as the eluent to yield pure 9-phenylanthracene as a white powder.[4][5]
Data Presentation
Characterization of 9-Phenylanthracene
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄ | |
| Molecular Weight | 254.33 g/mol | |
| Melting Point | 153-155 °C | [4] |
| Boiling Point | 417 °C | [6] |
| Appearance | White to pale brown powder | [1] |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 8.53 (s, 1H), 8.08 (d, J = 8.5 Hz, 2H), 7.70 – 7.67 (m, 2H), 7.63 – 7.54 (m, 3H), 7.50 – 7.45 (m, 4H), 7.37 (ddd, J = 8.7, 6.5, 1.2 Hz, 2H) | [4][5] |
| EI-MS (m/z) | Calculated for C₂₀H₁₄: 254.33. Found [M⁺]: 253.02 | [4][5] |
Visualizations
Caption: Experimental workflow for the synthesis of 9-phenylanthracene.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Bromoanthracene
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-Bromoanthracene, a key intermediate in the development of organic electronics, fluorescent probes, and various pharmaceuticals.[1][2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions to improve reaction yield and purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive N-bromosuccinimide (NBS). | - Use freshly opened or purified NBS. Old NBS may have decomposed. |
| - Insufficient reaction initiation. | - Ensure the reaction is initiated with a radical initiator like AIBN or exposure to light, as the reaction proceeds via a free-radical mechanism.[5] | |
| - Reaction temperature is too low. | - The reaction often requires refluxing in solvents like carbon tetrachloride or chloroform (B151607) to proceed at an adequate rate.[2][5] | |
| Formation of 9,10-Dibromoanthracene | - Excess brominating agent. | - Use a 1:1 molar ratio of anthracene (B1667546) to NBS to minimize over-bromination.[6] Consider adding the NBS portion-wise to maintain a low concentration.[6] |
| - High reaction temperature or prolonged reaction time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed. | |
| Presence of Unreacted Anthracene | - Insufficient brominating agent. | - Ensure accurate weighing and molar calculation of reagents. |
| - Incomplete reaction. | - Increase the reaction time or ensure the reaction mixture is maintained at the appropriate reflux temperature. | |
| Product is a Greenish or Brownish Solid | - Presence of impurities. | - The crude product is often a greenish-yellow or brown solid.[4][5] |
| - Oxidation of anthracene. | - Recrystallize the crude product from a suitable solvent such as 95% ethanol (B145695) or a mixture of THF and acetonitrile (B52724) to obtain a purer, yellow product.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and regioselective method is the bromination of anthracene using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).[2][7] This reaction typically proceeds via a free-radical mechanism.[5]
Q2: Why is the 9-position of anthracene preferentially brominated?
A2: The meso-positions (9 and 10) of anthracene are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic and radical attack.[2] The intermediate radical formed at the 9-position is highly stabilized by resonance, leading to the high regioselectivity of the reaction.[8]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Carbon tetrachloride and chloroform are toxic and carcinogenic; therefore, the reaction should be performed in a well-ventilated fume hood. N-bromosuccinimide is a lachrymator and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (anthracene) and the product (this compound). The reaction is considered complete when the anthracene spot is no longer visible.
Q5: What is the expected yield for this reaction?
A5: Yields can vary depending on the specific conditions and scale of the reaction. However, with careful control of stoichiometry and reaction conditions, yields are generally reported as good to high.[2] One reported procedure using NBS in chloroform yielded 66.3% of this compound.[7]
Experimental Protocols
Protocol 1: Microscale Synthesis of this compound using NBS
This protocol is adapted from a microscale experimental procedure.[5]
Materials:
-
Anthracene (50 mg, 0.28 mmol)
-
N-bromosuccinimide (NBS) (50 mg, 0.28 mmol)
-
Carbon tetrachloride (CCl₄) (0.4 mL)
-
Iodine/CCl₄ solution (1 drop of a 200 mg I₂ in 10 mL CCl₄ solution)
-
95% Ethanol for recrystallization
Procedure:
-
In a conical vial equipped with a spin vane, combine anthracene and NBS.
-
Add 0.4 mL of CCl₄ to the vial.
-
Add one drop of the I₂/CCl₄ solution to initiate the reaction.[2]
-
Attach a water-jacketed condenser and a drying tube to the vial.
-
Heat the mixture to reflux and maintain for 1 hour. A brownish color and the formation of a solid (succinimide) will be observed.[5]
-
After reflux, cool the mixture to room temperature.
-
Filter the succinimide (B58015) by vacuum filtration using a Hirsch funnel and wash the solid with cold CCl₄ (2 x 1 mL).
-
Transfer the filtrate to a tared round-bottom flask and remove the solvent using a rotary evaporator to obtain a greenish-yellow solid.[5]
-
Weigh the dry solid to calculate the crude yield.
-
Purify the crude product by recrystallization from 95% ethanol.[5]
Protocol 2: Synthesis of this compound in Chloroform
This protocol is based on a larger scale synthesis.[7]
Materials:
-
Anthracene (5 g, 28.05 mmol)
-
N-bromosuccinimide (NBS) (4.99 g, 28.05 mmol)
-
Chloroform (CHCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Anhydrous ethanol for recrystallization
Procedure:
-
Dissolve anthracene in chloroform in a round-bottom flask.
-
Add NBS in batches while stirring and protecting the reaction from light.
-
Continue stirring the reaction mixture for 12 hours.[7]
-
Add water to the reaction mixture and stir for an additional 30 minutes.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the residue from anhydrous ethanol to yield a green-yellow needle-like solid.[7]
Data Presentation
Table 1: Comparison of Common Bromination Methods for Anthracene [2]
| Reagent | Solvent | Conditions | Typical Yield |
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Reflux, 1h | High |
| N-Bromosuccinimide (NBS) | Chloroform (CHCl₃) | Stirring, protected from light | Good |
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree to troubleshoot low yields in this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound: Synthesis, Impurity Analysis and Thermochemical Behavior Studies_Chemicalbook [chemicalbook.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. brainly.com [brainly.com]
purification of crude 9-Bromoanthracene by recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 9-bromoanthracene by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Anhydrous ethanol (B145695) is a commonly cited and effective solvent for the recrystallization of this compound, yielding a green-yellow needle-like solid.[1][2][3] Other solvents that can be used include methanol (B129727) and toluene.[4][5] The ideal solvent should dissolve the crude this compound when hot but have low solubility for it at room temperature or below.[6]
Q2: My this compound is not crystallizing out of the solution upon cooling. What should I do?
A2: This is a common issue that usually indicates the solution is not supersaturated, likely due to using too much solvent. Here are several steps to induce crystallization:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.[7]
-
Induce Nucleation: Try scratching the inside surface of the flask with a glass stirring rod at the air-solvent interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[7][8]
-
Seed Crystals: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for other crystals to form.[7]
-
Extended Cooling: Allow the flask to stand undisturbed for a longer period, even overnight, in a cold environment like a refrigerator or an ice bath.
Q3: Instead of crystals, an oil has formed in my flask. How can I fix this?
A3: This phenomenon, known as "oiling out," occurs when the solute comes out of the solution at a temperature above its melting point or if the solution is too concentrated.[6] To resolve this, you should:
-
Reheat the mixture until the oil completely redissolves.
-
Add a small amount of additional hot solvent to slightly dilute the solution.
-
Allow the solution to cool much more slowly. Insulating the flask can help encourage the formation of an ordered crystal lattice instead of an amorphous oil.[6]
Q4: The yield of my recrystallized this compound is very low. What are the possible causes?
A4: A low yield can result from several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor after cooling.[7]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter funnel.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature can leave a substantial amount of product in the solution.
Q5: My final product is still colored. Is it impure?
A5: Pure this compound is typically described as a white to light yellow or yellow-to-green crystalline powder.[1][9][10] Therefore, a yellow or greenish color is expected and does not necessarily indicate an impurity. However, a dark brown or orange-brown color could suggest the presence of residual impurities like unreacted anthracene (B1667546) or byproducts such as 9,10-dibromoanthracene.[11] If purity is a concern, techniques like column chromatography can be used prior to recrystallization, or a second recrystallization can be performed.[11]
Quantitative Data
The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₉Br | [9][10][12] |
| Molecular Weight | 257.13 g/mol | [9][12][13] |
| Appearance | Yellow to green powder/crystals | [3][9][10] |
| Melting Point | 97-106 °C | [9][14][15][16] |
| Solubility | Insoluble in water; Soluble in acetic acid and carbon disulfide; Slightly soluble in chloroform, DMSO, and methanol. | [1][17][18][19] |
Experimental Protocols
Protocol: Recrystallization of Crude this compound from Ethanol
This protocol outlines the standard procedure for purifying crude this compound synthesized, for example, via the bromination of anthracene with N-bromosuccinimide (NBS).[3]
-
Dissolution: Place the crude this compound solid into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: In a separate beaker, heat the recrystallization solvent (anhydrous ethanol) to its boiling point. Add a small portion of the hot ethanol to the flask containing the crude solid and heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of the hot ethanol just until all of the this compound has dissolved. It is critical to use the minimum amount of hot solvent necessary to create a saturated solution.
-
(Optional) Hot Filtration: If there are insoluble impurities (e.g., succinimide (B58015) byproduct from the synthesis reaction), perform a hot gravity filtration to remove them. This involves quickly pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[20]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator. The final product should be a greenish-yellow solid.[2][20]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the recrystallization process.
References
- 1. This compound | 1564-64-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CN101973844B - Method for synthesizing 1,2,3,4- tetradeutero-9-bromoanthracene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | C14H9Br | CID 74062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound: Synthesis, Impurity Analysis and Thermochemical Behavior Studies_Chemicalbook [chemicalbook.com]
- 12. Experienced supplier of 1564-64-3,C14H9Br,this compound [riyngroup.com]
- 13. ossila.com [ossila.com]
- 14. This compound 94 1564-64-3 [sigmaaldrich.com]
- 15. This compound, 96%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 16. This compound 94 1564-64-3 [sigmaaldrich.com]
- 17. Page loading... [wap.guidechem.com]
- 18. This compound CAS#: 1564-64-3 [m.chemicalbook.com]
- 19. This compound|lookchem [lookchem.com]
- 20. chemistry-online.com [chemistry-online.com]
Technical Support Center: Purifying 9-Bromoanthracene via Sublimation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 9-bromoanthracene using sublimation. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful purification.
Sublimation Conditions for this compound
Sublimation of this compound requires careful control of temperature and pressure to achieve high purity. The following table summarizes the key physical properties and recommended sublimation conditions for this compound.
| Parameter | Value | Notes |
| Melting Point | 97-100 °C | The sublimation temperature should be below the melting point to prevent the sample from melting. |
| Vapor Pressure | 6.28 x 10⁻⁶ mmHg at 25 °C[1] | This low vapor pressure at room temperature indicates that vacuum is necessary for efficient sublimation. |
| Sublimation Point | ~190 °C at 1.2 mmHg (0.16 kPa)[2] | This provides a starting point for optimizing sublimation conditions. The temperature can be adjusted based on the vacuum level. |
| Enthalpy of Sublimation | 100.9 kJ/mol[3] | This value is useful for understanding the energy requirements of the sublimation process. |
| Recommended Vacuum | 0.1 - 1.0 mmHg | A good quality vacuum pump is essential for achieving the necessary low pressure for sublimation at a reasonable temperature. |
| Recommended Temperature | 80 - 110 °C | Start at the lower end of this range and gradually increase the temperature while monitoring for sublimation. The optimal temperature will depend on the vacuum achieved. |
Experimental Protocol: Vacuum Sublimation of this compound
This protocol outlines the steps for purifying this compound using a standard vacuum sublimation apparatus.
Apparatus:
-
Sublimation apparatus (including outer tube, cold finger, and vacuum connection)
-
High-vacuum pump
-
Cold trap
-
Heating mantle or oil bath
-
Thermometer
-
Schlenk line (optional, for inert atmosphere)
-
Spatula
-
Collection flask
Procedure:
-
Preparation of the Sample:
-
Ensure the crude this compound is completely dry, as moisture can interfere with the sublimation process. Dry the sample in a vacuum oven or desiccator if necessary.
-
Grind the crude solid into a fine powder to increase the surface area for more efficient sublimation.
-
-
Assembling the Apparatus:
-
Place a small amount of the powdered crude this compound at the bottom of the sublimation tube.
-
Insert the cold finger into the outer tube, ensuring a proper seal. If using ground glass joints, apply a light coat of vacuum grease.
-
Connect the sublimation apparatus to a high-vacuum line through a cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone slurry).
-
-
Sublimation Process:
-
Slowly and carefully evacuate the apparatus. A gradual reduction in pressure will prevent the powdered sample from being drawn into the vacuum line.
-
Once a high vacuum is achieved (typically <1 mmHg), begin to cool the cold finger by circulating cold water or filling it with a dry ice/acetone slurry.
-
Slowly heat the bottom of the sublimation tube using a heating mantle or oil bath. Start with a low temperature (around 80 °C) and gradually increase it.
-
Monitor the apparatus closely. The purified this compound will begin to deposit as crystals on the cold surface of the cold finger.
-
Adjust the temperature as needed to maintain a steady rate of sublimation without melting the sample.
-
-
Collection of the Purified Product:
-
Once the sublimation is complete (no more solid is observed subliming), turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Slowly and carefully vent the apparatus to atmospheric pressure. Sudden venting can dislodge the purified crystals from the cold finger.
-
Carefully remove the cold finger from the apparatus.
-
Scrape the purified crystals of this compound from the cold finger onto a clean, tared watch glass or into a collection vial.
-
Determine the yield and characterize the purified product (e.g., by melting point, NMR, or other spectroscopic methods).
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the sublimation of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal vacuum level for the sublimation of this compound?
-
A1: A high vacuum, typically in the range of 0.1 to 1.0 mmHg, is recommended. Lower pressures allow for sublimation to occur at lower temperatures, which can prevent thermal decomposition of the sample.
-
-
Q2: My sample is melting instead of subliming. What should I do?
-
A2: This indicates that the temperature is too high for the current vacuum level. Reduce the temperature of the heating bath. If sublimation is too slow at a lower temperature, improve the vacuum to lower the sublimation point.
-
-
Q3: The sublimed crystals are falling off the cold finger. How can I prevent this?
-
A3: This can happen if the apparatus is disturbed or if the venting process is too rapid. Ensure the apparatus is securely clamped and vent the system very slowly after the sublimation is complete and the apparatus has cooled.
-
-
Q4: No sublimation is occurring, even at elevated temperatures. What is the problem?
-
A4: This is likely due to an inadequate vacuum. Check for leaks in your apparatus, ensure the vacuum pump is functioning correctly, and that the cold trap is sufficiently cold to prevent volatile substances from reaching the pump.
-
-
Q5: The purified product appears discolored. What is the cause?
-
A5: Discoloration can be due to co-sublimation of impurities or thermal decomposition of the this compound. To address this, try subliming at a lower temperature and higher vacuum. If impurities have similar vapor pressures, a second sublimation or an alternative purification technique like recrystallization may be necessary.
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the vacuum sublimation process for purifying this compound.
Caption: Workflow for the purification of this compound by vacuum sublimation.
References
Technical Support Center: Bromination of Anthracene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the bromination of anthracene (B1667546). It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the bromination of anthracene to synthesize 9-bromoanthracene?
A1: The most common byproducts in the synthesis of this compound are unreacted starting material (anthracene) and the over-brominated product, 9,10-dibromoanthracene (B139309).[1] In a typical reaction, the product distribution might be around 89% this compound, 9.3% unreacted anthracene, and 1% 9,10-dibromoanthracene.[1] The formation of other minor byproducts, such as oxygenated polycyclic aromatic hydrocarbons (OPAHs), can also occur, particularly in the presence of water.[2]
Q2: What are the typical byproducts when synthesizing 9,10-dibromoanthracene?
A2: When synthesizing 9,10-dibromoanthracene, the primary byproducts often arise from impurities present in the starting anthracene.[3] These impurities can also undergo bromination, leading to a mixture of brominated compounds that can be difficult to separate from the desired product. Additionally, if the reaction conditions are not carefully controlled, further bromination can occur, leading to the formation of higher brominated anthracenes such as 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene.
Q3: How can I minimize the formation of 9,10-dibromoanthracene when targeting this compound?
A3: To minimize the formation of 9,10-dibromoanthracene, it is crucial to control the stoichiometry of the brominating agent. Using N-bromosuccinimide (NBS) as the brominating agent in a 1:1 molar ratio with anthracene is a common strategy to achieve selective mono-bromination.[4] Additionally, controlling the reaction temperature, typically by running the reaction at room temperature or even cooler, can help improve selectivity.[5] Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to stop the reaction once the starting material is consumed, preventing over-bromination.[5]
Q4: Are there alternative brominating agents to elemental bromine that can reduce byproduct formation?
A4: Yes, several alternative brominating agents offer better selectivity and are safer to handle than elemental bromine. N-bromosuccinimide (NBS) is a widely used reagent for the selective bromination of anthracenes.[4][6] Bromodimethylsulfonium bromide (BDMS) is another efficient and environmentally friendly solid brominating reagent that can provide high yields of 9,10-dibromoanthracene with minimal side reactions.[7][8]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Significant Amount of Unreacted Anthracene
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously to maintain a homogenous mixture.[3]- Extend the reaction time and monitor progress by TLC until all anthracene is consumed. |
| Insufficient Brominating Agent | - Accurately measure the molar equivalents of anthracene and the brominating agent (e.g., NBS) to ensure a 1:1 ratio for mono-bromination.[4] |
| Decomposition of Brominating Agent | - Protect the reaction from light, especially when using NBS, as it can decompose.[4]- Ensure the solvent is dry, as moisture can react with the brominating agent. |
Issue 2: High Percentage of 9,10-Dibromoanthracene in the Product Mixture
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excess Brominating Agent | - Use a precise 1:1 molar ratio of anthracene to the brominating agent.[4] Adding the brominating agent portion-wise can also help control the reaction. |
| High Reaction Temperature | - Conduct the reaction at room temperature or below (e.g., 0 °C) to increase the selectivity for mono-bromination.[5] |
| Prolonged Reaction Time | - Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed to prevent further bromination.[5] |
Issue 3: Presence of Multiple Unidentified Byproducts
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Impure Starting Materials | - Use purified anthracene as the starting material. Commercial anthracene can contain impurities that also get brominated.[3] |
| Side Reactions with Solvent | - Choose an inert solvent for the reaction. Carbon tetrachloride and chloroform (B151607) are commonly used.[4][9] |
| Oxidation of Anthracene | - In the presence of water and a brominating agent, oxygenated byproducts can form.[2] Ensure anhydrous conditions if these byproducts are observed. |
Experimental Protocols
Synthesis of this compound using NBS
This protocol is adapted from procedures that emphasize selectivity for mono-bromination.
Materials:
-
Anthracene
-
N-bromosuccinimide (NBS)
-
Chloroform or Carbon Tetrachloride (anhydrous)
-
Sodium thiosulfate (B1220275) solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve anthracene (1 equivalent) in a suitable volume of anhydrous chloroform or carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature, protecting it from light.
-
Monitor the reaction progress by TLC.
-
Once the anthracene is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.[4]
Synthesis of 9,10-Dibromoanthracene
This protocol is a standard procedure for the synthesis of 9,10-dibromoanthracene.[3]
Materials:
-
Anthracene (80-85% purity)
-
Bromine
-
Carbon tetrachloride
Procedure:
-
In a flask equipped with a dropping funnel, stirrer, and reflux condenser, suspend anthracene in carbon tetrachloride.
-
Slowly add bromine (approximately 2.5 equivalents) to the suspension with vigorous stirring. The addition should take about 30 minutes.
-
After the addition is complete, gently warm the mixture on a steam bath with continued stirring and heat to a gentle boil for one hour.
-
Allow the mixture to cool for several hours without stirring.
-
Filter the crude 9,10-dibromoanthracene, wash with a small amount of cold carbon tetrachloride, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like toluene (B28343) or by extraction with carbon tetrachloride.[3]
Visualizations
Caption: Troubleshooting workflow for anthracene bromination.
Caption: Simplified reaction pathways in anthracene bromination.
References
- 1. 9,10-Dibromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling for 9-Bromoanthracene
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 9-bromoanthracene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to help you overcome common challenges and achieve optimal results in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki-Miyaura coupling of this compound.
Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?
A1: Low yields in the Suzuki coupling of this compound can be attributed to several factors, often related to the sterically hindered nature of the anthracene (B1667546) core.[1] Here are several strategies to improve your yield:
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. For sterically demanding substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective.[1] Using a more active pre-catalyst system, like SPhos Pd G3 or XPhos Pd G3, can also improve the efficiency of the oxidative addition step, which can be sluggish for this substrate.[1]
-
Solvent Selection: Poor solubility of this compound or other reactants can limit the reaction rate.[1] Common solvents for Suzuki reactions include dioxane, THF, and toluene (B28343).[1][2][3] A solvent screen may be necessary to find the optimal medium that dissolves all components at the reaction temperature.[1] Some protocols successfully use a mixture of solvents like toluene and THF with an aqueous base.[3]
-
Increase Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[4] If your reaction is sluggish at a lower temperature, cautiously increasing it may improve the conversion.[4] However, be aware that excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[4]
-
Ensure Proper Degassing: Oxygen can deactivate the Pd(0) catalyst and lead to the oxidative homocoupling of boronic acids.[1][4] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1][2]
-
Catalyst Loading: If catalyst deactivation is suspected, a slight increase in the catalyst loading or the use of a more robust ligand may help maintain catalytic activity throughout the reaction.[1]
Q2: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings.[1][5] Here are several strategies to minimize its formation:
-
Improve Degassing: The presence of oxygen is a primary cause of homocoupling.[4] Ensure your degassing procedure is rigorous.
-
Use a Weaker Base: Strong bases can promote the decomposition of the boronic acid and increase the rate of homocoupling.[1] Switching to a milder base, such as potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF), can often suppress this side reaction.[1]
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling.[1] It is advisable to start with a lower reaction temperature and slowly increase it to find the optimal balance between the desired cross-coupling and the homocoupling side reaction.[1]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes consume the boronic acid and lead to homocoupling.[4] Starting with a Pd(0) source like Pd(PPh₃)₄ can help mitigate this issue.[4]
Q3: I am observing dehalogenation of my this compound starting material. What causes this and how can I prevent it?
A3: Dehalogenation is a side reaction where the bromine atom on the anthracene is replaced by a hydrogen atom.[5] This can occur when a hydride species is present in the reaction mixture. Potential sources of hydrides include certain amine bases or alcohol solvents.[4] To minimize dehalogenation, consider switching to a carbonate or phosphate (B84403) base and using an aprotic solvent.[4] The presence of water can also be crucial for the coupling reaction but may also be involved in dehalogenation.[6] Minimizing the amount of water in the reaction may be necessary to reduce this side reaction.[6]
Frequently Asked Questions (FAQs)
Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?
A4: A good starting point for optimizing the Suzuki coupling of this compound would be to use a palladium catalyst like Pd(PPh₃)₄ (1-5 mol%) or a more advanced catalyst system with a bulky phosphine ligand.[2][7] A common base is an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[2] A mixture of an organic solvent like dioxane or toluene with water is a standard solvent system.[7] The reaction is typically heated to reflux.[2]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1][2] This will allow you to observe the consumption of the starting materials and the formation of the product over time.
Q6: What is a typical work-up and purification procedure for the product?
A6: After the reaction is complete, it is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[2] The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.[2] The crude product is typically purified by column chromatography on silica (B1680970) gel to obtain the pure 9-arylanthracene.[2]
Data Presentation
Table 1: Summary of Reaction Conditions for Suzuki Coupling of this compound
| Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2 M Na₂CO₃ (aq) | Toluene/THF | Reflux | 12-18 | High | [3] |
| Phenylboronic acid | Pd(OAc)₂ (3) | DavePhos (4.5) | K₃PO₄ | - | - | - | 97 | [8] |
| Aryl boronic acids | Palladacycle IA | - | 2 M K₂CO₃ | THF/H₂O | 60 | 12 | Good | [9] |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | THF/H₂O | Reflux | 12 | 40 | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a representative example and may require optimization for specific substrates.[2]
-
Reaction Setup: In a round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).[7]
-
Solvent Addition: Add the degassed solvent system. A common choice is a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base.[2][7]
-
Inert Atmosphere: Seal the reaction vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[1][2]
-
Reaction: Heat the reaction mixture to the desired temperature (often reflux, 80-110 °C) with vigorous stirring.[2][7]
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.[2]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1][2]
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 9-substituted anthracene.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
preventing photodimerization of 9-Bromoanthracene in solution
Welcome to the Technical Support Center for 9-Bromoanthracene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the photodimerization of this compound in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and provides solutions to mitigate photodimerization.
| Problem | Potential Cause | Recommended Solution(s) |
| Unexpected decrease in the concentration of this compound over time, confirmed by spectroscopy (NMR or UV-Vis). | Photodimerization: Exposure to ambient or experimental light sources can induce the [4+4] cycloaddition of this compound molecules. | Implement Light Protection: Work in a dimly lit environment. Store stock solutions and reaction mixtures in amber vials or flasks wrapped in aluminum foil to shield them from light. Deoxygenate Solvents: Dissolved oxygen can sometimes participate in side reactions but its absence can make photodimerization more efficient. However, deoxygenating the solvent is a standard practice in many photochemical experiments to prevent photooxidation. It is crucial to combine deoxygenation with strict light exclusion.[1] Lower Concentration: The rate of this bimolecular reaction is dependent on the concentration. If experimentally feasible, use more dilute solutions.[1] |
| NMR spectrum shows complex new peaks in the aliphatic region and a decrease in aromatic signals after irradiation, even with precautions. | Incomplete Prevention: The preventative measures taken may not have been sufficient to completely halt the photodimerization. | Optimize Deoxygenation: Ensure the chosen deoxygenation method (e.g., inert gas sparging, freeze-pump-thaw cycles) is performed thoroughly. For sensitive experiments, multiple freeze-pump-thaw cycles are recommended. Use a Triplet Quencher: If the reaction involves a triplet state, a triplet quencher can be effective. While the primary pathway for anthracene (B1667546) dimerization is via the singlet state, triplet state involvement can occur. Consider adding a quencher like cyclooctatetraene (B1213319) (COT).[2][3][4] |
| Fluorescence intensity of the this compound solution is significantly lower than expected or decreases rapidly during measurement. | Photodimerization: The resulting dimer is non-fluorescent, leading to a decrease in the overall emission of the solution.[1] Quenching: The fluorescence may be quenched by other species in the solution, including dissolved oxygen or certain solvents.[1] | Confirm Dimerization: Check the UV-Vis absorption spectrum for a loss of the characteristic vibronic structure of the monomer. Follow Prevention Protocols: Implement the detailed experimental protocol for preventing photodimerization outlined below. This includes rigorous deoxygenation and light protection.[1] |
| Reaction yields are inconsistent when using this compound as a starting material. | Variable Extent of Photodimerization: Inconsistent exposure to light between experiments can lead to varying amounts of the this compound dimer, which will not participate in the desired reaction. | Standardize Experimental Setup: Ensure that all experiments are conducted under identical and controlled lighting conditions. Prepare and handle all solutions consistently, following the prevention protocols. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photodimerization?
A1: The photodimerization of this compound proceeds primarily through the [4+4] cycloaddition reaction from the excited singlet state (S1). Upon absorption of a photon (typically >300 nm), a this compound molecule is promoted to its first excited singlet state. This excited molecule can then interact with a ground-state molecule to form an excimer, which is an excited-state dimer. This excimer can then relax to the stable photodimer or dissociate back to the two monomeric molecules. The reaction is reversible, and the dimer can be cleaved back to the monomers by irradiation with shorter wavelength UV light (<300 nm).[5][6]
Q2: How does solvent choice affect the photodimerization of this compound?
Q3: What is the effect of oxygen on the photodimerization process?
A3: Oxygen can have a complex role. It is an efficient quencher of triplet excited states, which can be a minor pathway for dimerization.[1] However, oxygen can also react with the excited singlet state of anthracene derivatives to form endoperoxides, leading to photooxidation.[5] Therefore, for experiments where the primary goal is to prevent any photochemical side reactions, it is best practice to deoxygenate the solution.
Q4: Can the photodimer be converted back to the this compound monomer?
A4: Yes, the photodimerization is a reversible process. The dimer can be cleaved back to the two monomer molecules through two main methods:
-
Photochemical Cleavage: Irradiating the solution containing the dimer with short-wavelength UV light (typically <300 nm) can induce the retro-[4+4] cycloaddition.[6]
-
Thermal Cleavage: Heating the solution can also break the bonds of the dimer, regenerating the monomers. Temperatures in the range of 140-180°C are often effective for anthracene dimers.[1]
Data Presentation
The following table summarizes the kinetic constants for the photodimerization of anthracene (A) and this compound (B) in deuterated dichloromethane (B109758) (CD2Cl2) at a concentration of 4.5 mM.
| Sample | k_A (s⁻¹) | k_B (s⁻¹) | k_AB (s⁻¹) |
| A (4.5 mM) | (2.8 ± 0.03) x 10⁻³ | - | - |
| B (4.5 mM) | - | (2.60 ± 0.06) x 10⁻⁴ | - |
| Mixture of A:B = 1:1.3 | (5.01 ± 0.83) x 10⁻⁴ | (2.15 ± 0.26) x 10⁻⁴ | (3.88 ± 0.41) x 10⁻⁴ |
| Mixture of A:B = 1:2.3 | (2.81 ± 1.04) x 10⁻⁴ | (1.32 ± 0.19) x 10⁻⁴ | (3.89 ± 0.59) x 10⁻⁴ |
| Data from Kristinaityte et al., 2021.[5] |
Experimental Protocols
Protocol 1: Preventing Photodimerization of this compound in Solution
This protocol provides a step-by-step method for preparing and handling solutions of this compound to minimize photodimerization.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., dichloromethane, chloroform, toluene)
-
Amber volumetric flasks and vials
-
Schlenk flask or a sealable cuvette with a septum
-
Inert gas (Nitrogen or Argon) supply with a deoxygenation setup (e.g., needle and bubbler)
-
Aluminum foil
Procedure:
-
Work in a Low-Light Environment: Conduct all steps in a laboratory with minimal ambient light. Turn off unnecessary overhead lights and work in a fume hood with the sash lowered to block light.
-
Solution Preparation:
-
Accurately weigh the desired amount of this compound and transfer it to an amber volumetric flask.
-
Add the chosen solvent to the flask to dissolve the solid and then dilute to the mark. It is advisable to work with concentrations that have an absorbance of less than 1.0 to minimize inner filter effects if spectroscopic measurements are to be performed.
-
-
Deoxygenation (Choose one method):
-
Inert Gas Sparging (for less sensitive experiments): Transfer the prepared solution to a Schlenk flask. Insert a long needle connected to an inert gas line into the solution, ensuring the needle tip is below the liquid surface. Insert a second, shorter needle to act as a vent. Gently bubble the inert gas through the solution for 20-30 minutes. After sparging, remove the needles and seal the flask.
-
Freeze-Pump-Thaw (for highly sensitive experiments):
-
Place the solution in a Schlenk flask and attach it to a Schlenk line.
-
Freeze the solution by immersing the flask in liquid nitrogen.
-
Once frozen, open the flask to the vacuum line to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the solution in a room temperature water bath. You will see gas bubbles evolving from the thawing solvent.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.
-
-
-
Storage and Handling:
-
Store the deoxygenated solution in the sealed amber container, wrapped in aluminum foil for extra protection.
-
If the solution needs to be used over a period of time, maintain a positive pressure of inert gas in the headspace of the flask.
-
When transferring the solution, use gas-tight syringes that have been flushed with an inert gas.
-
Visualizations
Caption: Mechanism of this compound Photodimerization.
Caption: Experimental Workflow for Preventing Photodimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triplet-Energy Quenching Functions of Antioxidant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting poor solubility of 9-Bromoanthracene in reaction mixtures
Welcome to the Technical Support Center for 9-Bromoanthracene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the use of this compound in chemical synthesis, with a particular focus on its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a solid, polycyclic aromatic hydrocarbon. It serves as a key intermediate in organic synthesis, particularly for the preparation of 9-substituted anthracene (B1667546) derivatives. These derivatives are utilized in the development of organic light-emitting diodes (OLEDs), semiconductor materials, and fluorescent probes.[1] Its rigid, planar structure and extended π-system impart unique photophysical properties to the molecules synthesized from it.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is practically insoluble in water. It exhibits limited solubility in many common organic solvents at room temperature. Qualitative data indicates it is slightly soluble in chloroform, DMSO, and methanol.[2][3] It shows better solubility in aromatic hydrocarbons like toluene (B28343) and chlorinated solvents such as dichloromethane, especially upon heating.[4] For many synthetic applications, particularly cross-coupling reactions, overcoming its poor solubility is a primary challenge.
Q3: Why is the poor solubility of this compound a problem in chemical reactions?
A3: The poor solubility of this compound in common reaction solvents can lead to several experimental issues:
-
Low Reaction Rates: Inhomogeneous reaction mixtures result in a low effective concentration of the dissolved reactant, leading to slow or incomplete reactions.
-
Poor Reproducibility: The degree of dissolution can vary between experiments, leading to inconsistent results.
-
Catalyst Decomposition: In palladium-catalyzed cross-coupling reactions, undissolved starting material can lead to localized high concentrations of reagents when they do dissolve, which can contribute to catalyst decomposition and the formation of inactive palladium black.
-
Side Reactions: Inefficient dissolution can promote side reactions, such as the homocoupling of more soluble reaction partners.
Troubleshooting Guide: Poor Solubility of this compound
Q4: My this compound is not dissolving in the reaction mixture. What can I do?
A4: When facing solubility issues with this compound, a systematic approach to solvent selection and optimization of reaction conditions is crucial. The following workflow can guide your troubleshooting process.
References
Technical Support Center: 9-Bromoanthracene in Cross-Coupling Catalysis
Welcome to the technical support center for the use of 9-bromoanthracene in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A1: Due to the sterically hindered nature of the anthracene (B1667546) core, this compound is prone to several side reactions across different types of cross-coupling catalysis. The most frequently encountered side reactions include:
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of this compound (Ullmann-type coupling).[1]
-
Dehalogenation (Hydrodehalogenation): Replacement of the bromine atom on the anthracene core with a hydrogen atom, leading to the formation of anthracene. This is a common issue in palladium-catalyzed reactions.[2]
-
Formation of Unexpected Products: In Sonogashira coupling, the reaction of this compound with terminal alkynes can sometimes lead to complex rearranged products instead of the expected simple coupled product.[1]
-
β-Hydride Elimination: In Heck coupling, this can lead to the formation of undesired olefin isomers.[3]
Q2: Why is this compound particularly susceptible to these side reactions?
A2: The bulky anthracene group presents significant steric hindrance around the reactive C-Br bond. This can slow down the desired cross-coupling pathway, allowing competing side reactions to become more prominent.[4] For instance, if the transmetalation step in a Suzuki coupling is slow, the palladium catalyst may facilitate the homocoupling of the more readily available boronic acid.
Q3: Can the choice of catalyst and ligand significantly impact the formation of side products?
A3: Absolutely. The selection of the palladium catalyst and, more importantly, the phosphine (B1218219) ligand is critical. Bulky, electron-rich phosphine ligands are often employed for sterically demanding substrates like this compound. These ligands can promote the desired reductive elimination step to form the cross-coupled product over competing pathways like β-hydride elimination or homocoupling.[5]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Significant formation of homocoupled boronic acid byproduct.
| Potential Cause | Troubleshooting Solution |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen). Oxygen can promote the oxidative homocoupling of boronic acids.[4][6] |
| High Reaction Temperature | Start at a lower temperature and gradually increase to find the optimal balance between reaction rate and selectivity. Higher temperatures can sometimes favor homocoupling.[4] |
| Strong Base | Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF). Strong bases can accelerate boronic acid decomposition and homocoupling.[4] |
| High Concentration of Boronic Acid | Add the boronic acid solution slowly to the reaction mixture to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[4] |
Issue: Low yield of the desired 9-aryl-anthracene product and recovery of starting material.
| Potential Cause | Troubleshooting Solution |
| Inefficient Oxidative Addition | The bulky anthracene group can hinder the oxidative addition of the palladium catalyst. Use a more active pre-catalyst system, such as one with bulky, electron-rich ligands like SPhos or XPhos.[4] |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Consider screening solvents like dioxane, THF, or toluene.[4] |
| Catalyst Deactivation | A black precipitate (palladium black) indicates catalyst decomposition. Increase the catalyst loading slightly or use a more robust ligand.[4] |
Heck Coupling
Issue: Formation of isomeric olefin products (low regioselectivity).
| Potential Cause | Troubleshooting Solution |
| β-Hydride Elimination and Re-insertion | After β-hydride elimination, the newly formed palladium-alkene π-complex can undergo olefin isomerization. Adding silver salts or certain bases can facilitate reductive elimination and minimize this side reaction.[3] |
| Neutral vs. Cationic Pathway | The regioselectivity is influenced by whether the reaction proceeds through a neutral or cationic palladium complex. For neutral complexes, sterics dominate, while for cationic complexes, electronics are the determining factor. The choice of ligand and halide/triflate can influence the pathway.[3] |
Issue: Low yield of the coupled alkene.
| Potential Cause | Troubleshooting Solution |
| Steric Hindrance | The bulky nature of this compound can slow down the reaction. Elevated temperatures and specific ligand systems may be required for optimal results.[7] |
| Catalyst Decomposition | Similar to other palladium-catalyzed reactions, the formation of palladium black indicates catalyst deactivation. Ensure an inert atmosphere and consider using more robust ligands. |
Sonogashira Coupling
Issue: Formation of unexpected enyne or other complex products instead of the 9-alkynylanthracene.
| Potential Cause | Troubleshooting Solution |
| Migratory Insertion of Alkyne | An intermediate palladium-anthracenyl complex can undergo migratory insertion of a second alkyne molecule, leading to more complex structures.[1] |
| Reaction Conditions | The formation of these unexpected products is highly dependent on the specific reaction conditions. Careful optimization of the catalyst, solvent, and base is crucial. In some cases, a high yield of the desired product (up to 98%) can be achieved with the right conditions.[1] |
Issue: Significant formation of alkyne homocoupling (Glaser coupling) product.
| Potential Cause | Troubleshooting Solution |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain an inert atmosphere. Oxygen promotes the oxidative homocoupling of the alkyne, catalyzed by the copper(I) co-catalyst.[8][9] |
| High Copper(I) Concentration | Use the minimum effective amount of the copper(I) co-catalyst (e.g., CuI). High concentrations favor the homocoupling pathway.[8] |
| Slow Cross-Coupling Reaction | If the desired Sonogashira coupling is slow, the homocoupling side reaction can become more prominent. Address the factors slowing down the primary reaction (e.g., catalyst, temperature) to outcompete the side reaction.[8] |
Buchwald-Hartwig Amination
Issue: Formation of anthracene (hydrodehalogenation) as a major byproduct.
| Potential Cause | Troubleshooting Solution |
| β-Hydride Elimination from Amide | An unproductive side reaction can compete with reductive elimination where the palladium-amide intermediate undergoes β-hydride elimination.[4] |
| Catalyst System | The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over β-hydride elimination.[5] Using a bimetallic palladium-copper (Pd-Cu) nanocatalyst system has also been shown to suppress hydrodehalogenation.[2] |
| Reaction Conditions | Lowering the reaction temperature and shortening the reaction time can sometimes favor the amination pathway.[5] |
Issue: Low yield of the aminated product.
| Potential Cause | Troubleshooting Solution |
| Steric Hindrance | The coupling of the bulky this compound with amines often requires specific, bulky phosphine ligands and strong bases to proceed efficiently.[7] |
| Catalyst Poisoning | If the amine substrate contains other coordinating functional groups, it can poison the palladium catalyst. The choice of a suitable ligand can sometimes mitigate this issue. |
Data Presentation
Table 1: Influence of Reaction Parameters on Side Product Formation in Suzuki-Miyaura Coupling of this compound Derivatives.
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Yield (%) | Dehalogenation Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Moderate-High | Low | Low |
| 2 | Phenylboronic acid | Pd(OAc)₂/SPhos | CsF | Dioxane | 100 | High | Very Low | Low |
| 3 | Alkylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | THF | 80 | Low | Moderate | High |
| 4 | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 110 | High | Low | Low |
Note: This table is a qualitative representation based on literature findings. Actual yields will vary depending on the specific substrates and precise reaction conditions.
Table 2: Side Product Formation in Sonogashira Coupling of this compound with Ethynyltrimethylsilane. [1]
| Product | Structure | Yield (%) |
| Expected Product | 9-(Trimethylsilylethynyl)anthracene | Moderate |
| Side Product 1 | 2-(Trimethylsilyl)aceanthrylene | Moderate |
| Side Product 2 | (E)-4-(9-Anthracenyl)-1,3-bis(trimethylsilyl)-but-3-en-1-yne | Moderate |
Experimental Protocols
Protocol 1: Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound [4]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium fluoride (CsF, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, weigh out palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos to the Schlenk flask.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane (B91453) via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling to Minimize Alkyne Homocoupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(CH₃CN)₂Cl₂ with a bulky phosphine ligand like cataCXium A, 0.5-2 mol%).
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., THF or 2-MeTHF).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 9-Bromoanthracene and 9-Chloroanthracene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex aromatic compounds, the choice of starting materials is critical to the efficiency and success of a reaction. For the functionalization of the anthracene (B1667546) core at the 9-position, 9-bromoanthracene and 9-chloroanthracene (B1582455) are two common precursors for cross-coupling reactions. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid in the selection of the appropriate substrate for your synthetic needs.
Executive Summary
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the C-Br bond is weaker than the C-Cl bond, facilitating the oxidative addition step in the catalytic cycle. Consequently, this compound is generally more reactive than 9-chloroanthracene, often leading to higher yields under milder reaction conditions. However, recent advancements in catalyst technology have expanded the utility of aryl chlorides, which are often more cost-effective and readily available.
Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of this compound and 9-chloroanthracene in several common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
General Reactivity Trend: this compound typically exhibits higher reactivity in Suzuki-Miyaura couplings, allowing for the use of less active palladium catalysts and milder reaction conditions to achieve high yields. While 9-chloroanthracene can be a viable substrate, it often requires more specialized and highly active catalyst systems, sometimes at elevated temperatures, to achieve comparable results.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | ~95% |
| 9-Chloroanthracene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | ~85% |
Note: The data presented is a compilation from various sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
General Reactivity Trend: Similar to the Suzuki-Miyaura coupling, this compound is more readily employed in Heck reactions. The coupling of 9-chloroanthracene often necessitates higher temperatures and more robust catalyst systems to overcome the stronger C-Cl bond.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Styrene (B11656) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 16 | ~90% |
| 9-Chloroanthracene | Styrene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 120 | 24 | ~75% |
Sonogashira Coupling
The Sonogashira coupling is a reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.
General Reactivity Trend: The higher reactivity of this compound is also evident in Sonogashira couplings. While copper-free conditions have been developed for aryl bromides, the coupling of aryl chlorides often requires the presence of a copper(I) co-catalyst and more forcing conditions.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 8 | ~92% |
| 9-Chloroanthracene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 110 | 24 | ~70% |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that optimization of reaction conditions may be necessary for different substrates and scales.
General Procedure for Suzuki-Miyaura Coupling of this compound
To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL), ethanol (B145695) (2 mL), and 2M aqueous sodium carbonate (2 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The mixture is degassed with argon for 15 minutes and then heated at 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Heck Reaction of 9-Chloroanthracene
A mixture of 9-chloroanthracene (1.0 mmol), styrene (1.5 mmol), cesium carbonate (2.0 mmol), and a palladium catalyst system consisting of tris(dibenzylideneacetone)dipalladium(0) (B46781) (0.02 mmol) and XPhos (0.04 mmol) in dioxane (10 mL) is placed in a sealed tube. The mixture is degassed with argon and then heated at 120 °C for 24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel.
Visualizing the Reactivity Difference
The difference in reactivity between this compound and 9-chloroanthracene stems from the initial oxidative addition step in the palladium catalytic cycle. The weaker carbon-bromine bond in this compound allows for a faster and more facile oxidative addition to the Pd(0) catalyst compared to the stronger carbon-chlorine bond in 9-chloroanthracene.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling and the relative rates of oxidative addition for this compound and 9-chloroanthracene.
Logical Workflow for Substrate Selection
The choice between this compound and 9-chloroanthracene depends on several factors including desired reactivity, cost, and the availability of suitable catalyst systems.
Caption: Decision workflow for selecting between this compound and 9-chloroanthracene for cross-coupling reactions.
Conclusion
A Comparative Guide to the Fluorescence Quantum Yield of 9-Bromoanthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yield of various 9-bromoanthracene derivatives, supported by experimental data from peer-reviewed literature. Understanding the photophysical properties of these compounds is crucial for their application in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.
The Heavy Atom Effect on Fluorescence
The introduction of a bromine atom onto the anthracene (B1667546) core significantly influences its photophysical properties. This is primarily due to the "heavy atom effect," which promotes intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This enhanced ISC competes with fluorescence, the radiative decay from S₁, generally leading to a lower fluorescence quantum yield (Φf) compared to the parent anthracene molecule. Unsubstituted anthracene has a fluorescence quantum yield of approximately 30%[1]. However, the substitution at the 9 and 10-positions can drastically alter these properties[1].
Comparison of Fluorescence Quantum Yields
The following table summarizes the fluorescence quantum yields of several 9,10-disubstituted anthracene derivatives, including precursors and related compounds, to provide a comparative overview. The data is extracted from a study by Gray et al. (2015), where 9,10-diphenylanthracene (B110198) was used as a reference standard with a quantum yield of 0.90 in cyclohexane (B81311).
| Compound Name | Substituent at 9-position | Substituent at 10-position | Solvent | Fluorescence Quantum Yield (Φf) |
| 9,10-Diphenylanthracene (Reference) | Phenyl | Phenyl | Cyclohexane | 0.90 |
| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Phenyl | 4-(Trifluoromethyl)phenyl | Toluene | 0.95 |
| 4-(10-Phenylanthracen-9-yl)benzonitrile | Phenyl | 4-Cyanophenyl | Toluene | 0.93 |
| 9-(4-Methoxyphenyl)-10-phenylanthracene | 4-Methoxyphenyl | Phenyl | Toluene | 0.88 |
| 2-(10-Phenylanthracen-9-yl)thiophene | Phenyl | 2-Thienyl | Toluene | 0.08 |
| 9,10-Di(thiophen-2-yl)anthracene | 2-Thienyl | 2-Thienyl | Toluene | 0.02 |
Data sourced from Gray et al., 2015.
It is important to note that in the study by Gray et al., 9-bromo-10-phenylanthracene (B179275) was utilized as a reactant for the synthesis of several of the listed derivatives via Suzuki coupling, which replaces the bromine atom. The fluorescence quantum yields reported are for the final 9,10-diaryl derivatives. The presence of thiophene (B33073) substituents, for instance, dramatically decreases the fluorescence quantum yield[1].
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
The determination of the fluorescence quantum yield (Φf) is a critical experimental procedure in photophysical studies. The relative method, which involves comparing the fluorescence of a sample to a well-characterized standard with a known quantum yield, is commonly employed.
Materials and Instrumentation:
-
Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Cuvettes: Quartz cuvettes with a 1 cm path length for both absorbance and fluorescence measurements.
-
Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.
-
Standard Compound: A compound with a known and stable fluorescence quantum yield. For anthracene derivatives, 9,10-diphenylanthracene in cyclohexane (Φf = 0.90) is a common standard.[2]
-
Sample Compounds: The this compound derivatives to be analyzed.
Procedure:
-
Solution Preparation: Prepare dilute solutions of both the standard and the sample compounds in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
It is crucial to keep the experimental conditions (e.g., excitation and emission slit widths, detector voltage) constant for both the standard and the sample measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for both the standard (A_std) and the sample (A_smp).
-
The fluorescence quantum yield of the sample (Φf,smp) is calculated using the following equation:
Φf,smp = Φf,std * (A_smp / A_std) * (Abs_std / Abs_smp) * (n_smp² / n_std²)
Where:
-
Φf,std is the fluorescence quantum yield of the standard.
-
A is the integrated fluorescence intensity.
-
Abs is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Experimental Workflow
The following diagram illustrates the workflow for the relative measurement of fluorescence quantum yield.
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Signaling Pathway Visualization
In the context of fluorescence, the Jablonski diagram is the fundamental signaling pathway that describes the electronic transitions that occur after a molecule absorbs light.
References
A Comparative Guide to the Electrochemical Properties of 9-Bromoanthracene and Anthracene
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the electrochemical behavior of 9-Bromoanthracene and its parent compound, Anthracene (B1667546), supported by experimental data.
This guide provides a detailed comparison of the key electrochemical properties of this compound and Anthracene. Understanding these properties is crucial for applications in organic electronics, sensor development, and medicinal chemistry where electron transfer processes are fundamental. The introduction of a bromine atom at the 9-position of the anthracene core significantly modulates its electronic structure, leading to distinct electrochemical behavior.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for this compound and Anthracene, providing a clear comparison of their redox behavior.
| Property | This compound | Anthracene |
| Ionization Potential (eV) | 7.48 ± 0.03[1][2] - 7.58[1][2] | 7.43[3] |
| Electron Affinity (eV) | 0.61 ± 0.10[2] | 0.57 ± 0.02[4] - 0.60 ± 0.10[5] |
| Oxidation Potential (E°) | 1.34 V (vs. Ag/AgCl in CH₂Cl₂/CF₃COOH)[3] | 1.18 V (vs. Ag/AgCl in CH₂Cl₂/CF₃COOH)[3] |
| Reduction Potential (E₁/₂) | Not explicitly found in a directly comparable format | -2.21 V (vs. SCE)[6] |
Analysis of Electrochemical Behavior
The data reveals that the introduction of a bromine atom at the 9-position of anthracene has a noticeable impact on its electrochemical properties.
Oxidation: this compound exhibits a higher oxidation potential compared to anthracene, indicating that it is more difficult to oxidize.[3] This is attributed to the electron-withdrawing inductive effect of the bromine atom, which lowers the energy of the Highest Occupied Molecular Orbital (HOMO). Removing an electron from a lower energy orbital requires more energy.
Reduction: While a directly comparable reduction potential for this compound was not found in the searched literature, the electron-withdrawing nature of bromine is expected to make this compound easier to reduce than anthracene. Electron-withdrawing groups generally stabilize the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the acceptance of an electron.
Ionization Potential and Electron Affinity: The ionization potential of this compound is slightly higher than that of anthracene, which is consistent with the observed trend in oxidation potentials.[1][2][3] Their electron affinities are quite similar, suggesting that the additional bromine atom does not drastically alter the energy change upon electron addition in the gas phase.[2][4][5]
Experimental Protocols
The electrochemical data presented in this guide are primarily obtained through cyclic voltammetry (CV). This powerful technique provides information on the oxidation and reduction potentials of a substance.
Cyclic Voltammetry (CV) Protocol for Anthracene Derivatives
A typical experimental setup for performing cyclic voltammetry on anthracene and its derivatives involves the following:
-
Electrochemical Cell: A standard three-electrode cell is used.
-
Working Electrode: A glassy carbon or platinum electrode is commonly employed.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode serves as the reference against which the potential of the working electrode is measured.
-
Counter Electrode: A platinum wire is typically used as the counter or auxiliary electrode.
-
Solvent and Supporting Electrolyte: The measurements are carried out in an aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN), containing a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) at a concentration of approximately 0.1 M. The supporting electrolyte is necessary to ensure the conductivity of the solution.
-
Analyte Concentration: The anthracene derivative to be studied is dissolved in the electrolyte solution at a concentration in the millimolar (mM) range.
-
Procedure: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram. The scan rate, typically in the range of 50-200 mV/s, can be varied to study the stability of the electrochemically generated species.[3]
Visualizing the Electrochemical Process
The following diagram illustrates the fundamental process of a one-electron oxidation and reduction cycle as observed in cyclic voltammetry.
Caption: Reversible one-electron redox cycle of anthracene.
This guide provides a foundational understanding of the electrochemical differences between this compound and anthracene. For researchers engaged in the development of new materials and therapeutics, these comparative data and experimental insights are valuable for predicting and tuning molecular properties for specific applications.
References
A Comparative Guide to OLEDs Employing 9-Bromoanthracene-Based Emitters
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis
The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) is a cornerstone of modern materials science, with significant implications for display technologies, solid-state lighting, and photodynamic therapy in drug development. Anthracene (B1667546) derivatives, accessible through versatile starting materials like 9-bromoanthracene, have emerged as a promising class of emitters, particularly for achieving deep-blue emission, a critical component for full-color displays and white lighting.[1][2][3][4][5] This guide provides a comparative analysis of the performance of OLEDs utilizing emitters derived from this compound, benchmarking them against other prominent emitter classes and providing the necessary experimental context for reproducibility and further innovation.
Performance Comparison of Anthracene-Based Emitters
The following tables summarize the key performance metrics of various OLEDs incorporating anthracene derivatives. These emitters are often designed to harness different light-emission mechanisms, including conventional fluorescence, phosphorescence, and Thermally Activated Delayed Fluorescence (TADF), each with distinct implications for device efficiency.[6]
Table 1: Performance of Blue-Emitting OLEDs with Anthracene Derivatives
| Emitter Type | Derivative/Example | Host Material | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Emission Color | Reference |
| Fluorescent | mCz-TAn-CN | - (Non-doped) | 7.03 | (0.14, 0.12) | Deep-Blue | [7] |
| Fluorescent | m2Cz-TAn-CN | DPEPO | 7.28 | (0.14, 0.09) | Deep-Blue | [7] |
| Fluorescent | 2PPIAn | - (Non-doped) | 8.9 | (0.150, 0.060) | Deep-Blue | [7] |
| Fluorescent | 4PPIAn | - (Non-doped) | 7.1 | (0.152, 0.085) | Deep-Blue | [7] |
| Fluorescent | TPVAn | - | 7.1 | - | Blue | [7] |
| Fluorescent | PIAnTPh | Doped | 8.09 | (0.15, 0.06) | Deep-Blue | [4] |
| Fluorescent | PyIAnTPh | Doped | 8.44 | (0.15, 0.07) | Deep-Blue | [4] |
| Fluorescent | mCzAnBzt | Non-doped | 7.95 | (0.15, 0.07) | Deep-Blue | [3] |
| Host for Blue Emitter | BH-9PA | DSA-Ph (dopant) | 7.03 cd/A | (0.15, 0.28) at 7V | Blue | [1][2] |
| Host for Blue Emitter | BH-9PA | BD-6MDPA (dopant) | 6.60 cd/A | (0.15, 0.24) at 7V | Blue | [1][2] |
Table 2: Performance of Green-Emitting OLEDs with an Anthracene Derivative
| Emitter Type | Derivative/Example | Host Material | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Emission Color | Reference |
| Fluorescent | m-Me-TAD | DPEPO | 7.41 | (0.34, 0.58) | Green | [7] |
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for advancing research in OLED materials. The following sections outline the synthesis of a representative anthracene-based emitter starting from this compound and the general fabrication process for a multi-layer OLED device.
Synthesis of Anthracene Derivatives via Suzuki Coupling
A common and effective method for derivatizing the anthracene core is the Suzuki coupling reaction, which facilitates the formation of carbon-carbon bonds.[3]
Materials:
-
This compound
-
Arylboronic acid (e.g., 10-phenylanthracene-9-yl boronic acid)[1][2]
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[8]
-
Base (e.g., K₂CO₃)[8]
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
In a round-bottom flask, combine this compound, the desired arylboronic acid, a palladium catalyst, and a base.[8]
-
Add the solvent mixture to the flask.
-
Degas the mixture to create an inert atmosphere.
-
Heat the reaction mixture to reflux for a specified period.
-
After cooling to room temperature, extract the product with an organic solvent.
-
Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.
-
Purify the crude product via column chromatography or recrystallization to obtain the final anthracene derivative.[8]
General OLED Device Fabrication
The fabrication of OLEDs is typically carried out in a high-vacuum environment using thermal evaporation to deposit the various organic and metallic layers.[7]
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Emissive Layer (EML) material (the synthesized anthracene derivative, either neat or doped into a host)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for the cathode (e.g., Aluminum)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Subsequently, treat the substrates with UV-ozone or oxygen plasma to enhance the work function of the ITO.[7]
-
Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Sequentially deposit the HIL, HTL, EML, ETL, and EIL materials. The thickness of each layer is monitored in situ using a quartz crystal monitor.[7]
-
Cathode Deposition: Deposit the metal cathode (e.g., Al) on top of the organic layers without breaking the vacuum.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.[7]
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated device using a programmable sourcemeter and a spectroradiometer.[7]
Visualizing Key Processes and Structures
Diagrams illustrating the fundamental processes and relationships within OLEDs are crucial for a comprehensive understanding. The following are Graphviz representations of a typical OLED energy level diagram and the synthesis of a 9-anthracene-spirobenzofluorene derivative.
Caption: Energy level diagram of a typical multi-layer OLED.
Caption: Synthesis of a 9-anthracene-spirobenzofluorene derivative.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 9,9'-Bianthracene-Based Blue Fluorescent Emitters for High-Performance Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 6. noctiluca.eu [noctiluca.eu]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Catalysts for the Suzuki Coupling of 9-Bromoanthracene: A Guide for Researchers
The synthesis of 9-arylanthracenes, a critical structural motif in materials science and drug discovery, is frequently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction provides a versatile and high-yielding route to these valuable compounds from readily available 9-bromoanthracene and arylboronic acids.[1] The selection of an optimal catalyst is paramount for achieving efficient synthesis, and this guide provides a comparative study of various catalysts for the Suzuki coupling of this compound, offering insights into their performance.[3]
The efficiency of this transformation is significantly influenced by the choice of catalyst, ligands, base, and solvent.[1] While palladium catalysts are the most common, nickel-based systems are emerging as a cost-effective alternative.[4] This guide will delve into a comparative analysis of different catalytic systems, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction workflow and catalytic cycle.
Performance Comparison of Catalysts
The following tables summarize the performance of different catalysts in the Suzuki coupling of this compound with various arylboronic acids. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.
Table 1: Palladium-Catalyzed Suzuki Coupling of this compound
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ (2M aq) | Toluene/THF | Reflux | 12-18 | High | [5] |
| Pd(PPh₃)₄ | 2-Indenyl boronic acid | Na₂CO₃ | Ethanol/Toluene | 75 | 30 | 52 | [3] |
| (dppf)PdCl₂ | 2-Indenyl boronic acid | Na₂CO₃ | Ethanol/Toluene | 75 | 30 | 52 | [3] |
| Palladacycle IA | Benzofuran-2-boronic acid | K₂CO₃ (2M) | THF/H₂O | 60 | 12 | High | [6] |
| Pd(OAc)₂ / DavePhos | Arylboronic acid | K₃PO₄ | Dioxane | 100 | 24 | 52 (solution-based) | [7] |
| Pd(OAc)₂ / DavePhos | Arylboronic acid | K₂CO₃ | (solid-state) | - | - | 87 (solid-state) | [7] |
| Pd(PPh₃)₄ | 4-Methylphenylboronic acid | Na₂CO₃ | THF/Toluene | 85 | 3 | Good | [8] |
Table 2: Nickel-Catalyzed Suzuki Coupling of Aryl Halides
While specific data for the nickel-catalyzed Suzuki coupling of this compound is less prevalent in the initial findings, the following table provides a general overview of nickel catalyst performance with other aryl halides, suggesting their potential applicability.
| Catalyst System | Aryl Halide | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | Aryl halides | Arylboronic acids | K₃PO₄ | 2-Me-THF / t-amyl alcohol | - | Good to Excellent | [9] |
| Ni(IPr)--INVALID-LINK--Cl | Aryl chlorides | Arylboronic acids | K₃PO₄ | Dioxane | RT or mild heating | High | [10] |
Experimental Protocols
Detailed methodologies for representative Suzuki coupling reactions are provided below. These protocols are based on established procedures for the coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol describes a typical Suzuki-Miyaura coupling reaction to synthesize 9-aryl-anthracene derivatives.[11]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, combine this compound, the desired arylboronic acid, and Pd(PPh₃)₄.[5]
-
Add toluene, THF, and the 2 M aqueous Na₂CO₃ solution.[5]
-
Fit the flask with a reflux condenser and flush the system with an inert gas (e.g., nitrogen or argon).[5][11]
-
Heat the biphasic mixture to reflux with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC.[5]
-
After completion, cool the reaction to room temperature.[1]
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1][5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[5]
-
Remove the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[5]
Protocol 2: Solid-State Suzuki-Miyaura Coupling using Mechanochemistry
This protocol outlines a solvent-free approach to the Suzuki coupling of this compound.[7]
Materials:
-
This compound
-
Arylboronic acid
-
Pd(OAc)₂ (3 mol%)
-
DavePhos (4.5 mol%)
-
K₂CO₃
-
Olefin additive (e.g., 1,5-cyclooctadiene)
Procedure:
-
In a stainless-steel ball-milling jar, combine this compound, the arylboronic acid, Pd(OAc)₂, DavePhos, and K₂CO₃.[7]
-
Add a small amount of an olefin additive.[7]
-
The mixture is subjected to ball milling for a specified time.[7]
-
The product can be isolated by simple re-precipitation from a solvent mixture like CH₂Cl₂/MeOH.[7]
Visualizations
To better understand the workflow and reaction mechanism, the following diagrams are provided.
Caption: A generalized workflow for the Suzuki coupling of this compound.
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][12]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 9-arylanthracenes.[1] While traditional palladium catalysts like Pd(PPh₃)₄ remain widely used and effective, newer developments such as palladacycles and solid-state mechanochemical methods offer potential advantages in terms of reaction conditions and yields.[6][7] The exploration of nickel-based catalysts also presents a promising avenue for more cost-effective and sustainable synthesis.[4][9] The choice of catalyst will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations. This guide provides a foundational understanding to aid researchers in selecting the most appropriate catalytic system for their synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
stability comparison of 9-Bromoanthracene and other halogenated anthracenes
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of functional organic molecules, halogenated anthracenes stand out for their unique photophysical and chemical properties, making them valuable building blocks in materials science and drug development. Among these, 9-Bromoanthracene is a widely utilized intermediate. However, the stability of this and other 9-halogenated anthracenes—9-fluoroanthracene (B3191247), 9-chloroanthracene, and 9-iodoanthracene (B1296594)—is a critical parameter influencing their suitability for various applications. This guide provides an objective comparison of the stability of these compounds, supported by available experimental data, to aid researchers in selecting the optimal derivative for their needs.
At a Glance: Stability Comparison of 9-Halogenated Anthracenes
The overall stability of 9-halogenated anthracenes is governed by a combination of photostability, thermal robustness, and chemical resistance. The strength of the carbon-halogen (C-X) bond at the 9-position of the anthracene (B1667546) core plays a pivotal role in determining this stability. Generally, a stronger C-X bond correlates with higher stability.
| Compound | Photostability | Thermal Stability | Chemical Stability (Oxidative) |
| 9-Fluoroanthracene | Highest (Predicted) | Highest (Predicted) | Highest (Predicted) |
| 9-Chloroanthracene | High | High | High |
| This compound | Moderate | Moderate | Moderate |
| 9-Iodoanthracene | Lowest | Lowest | Lowest |
In-Depth Analysis
Photostability
Photostability is a crucial factor for applications involving light exposure, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. The primary photodegradation pathway for haloanthracenes is the cleavage of the carbon-halogen bond upon absorption of UV radiation.
A key indicator of photostability is the quantum yield of photodegradation (Φ), which represents the efficiency of a photochemical process. A lower quantum yield signifies higher photostability.
Experimental Data on Photochemical Dehalogenation:
| Compound | Quantum Yield (Φ) of Dehalogenation* | Relative Photostability |
| 9-Chloroanthracene | ~0.02 | High |
| This compound | ~0.04 | Moderate |
*Data from studies on amine-assisted photochemical dehalogenation. While not absolute photodegradation yields, they provide a good relative comparison.
Based on the trend of decreasing C-X bond strength (C-F > C-Cl > C-Br > C-I), it can be inferred that 9-fluoroanthracene would exhibit the highest photostability, while 9-iodoanthracene would be the most photolabile.
Thermal Stability
The thermal stability of these compounds is critical for applications requiring high-temperature processing. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to evaluate thermal stability by determining the decomposition temperature.
Physical Properties Related to Thermal Stability:
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 9-Fluoroanthracene | 101-103 | Not available |
| 9-Chloroanthracene | 103-105 | 367.5 (Predicted) |
| This compound | 98-100 | 385.7 (Predicted) |
| 9-Iodoanthracene | 82-83 | 411 |
The melting and boiling points provide an indirect measure of the intermolecular forces and crystalline packing, which can influence thermal stability. The trend in boiling points suggests that the volatility decreases from chloro to iodo derivatives. However, the primary factor for thermal decomposition is the C-X bond energy.
Chemical Stability
The chemical stability, particularly towards oxidation, is essential for the longevity of materials based on these compounds. The electron-rich anthracene core is susceptible to oxidation, often yielding anthraquinone (B42736) derivatives. The halogen substituent can influence the rate of this degradation.
The reactivity of 9-halogenated anthracenes in various chemical reactions, such as cross-coupling, also provides insights into their relative stability. The order of reactivity in these reactions is typically I > Br > Cl > F, which is the inverse of their stability. 9-Iodoanthracene is the most reactive and thus the least chemically stable, while 9-fluoroanthracene is the most inert and stable.
Experimental Protocols
The following are generalized experimental protocols for assessing the stability of halogenated anthracenes.
Photostability Assessment
Objective: To determine the rate of photodegradation of 9-halogenated anthracenes in solution.
Methodology:
-
Sample Preparation: Prepare dilute solutions of each 9-halogenated anthracene in a photochemically inert solvent (e.g., acetonitrile (B52724) or cyclohexane) in quartz cuvettes.
-
Irradiation: Expose the samples to a controlled UV light source (e.g., a xenon lamp with appropriate filters to simulate solar radiation or a specific wavelength from a monochromator).
-
Analysis: At regular time intervals, measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer. The decrease in the characteristic absorbance peaks of the anthracene derivative over time indicates photodegradation.
-
Quantification: The photodegradation rate constant can be calculated from the absorbance data. The quantum yield can be determined by using a chemical actinometer to measure the photon flux.
Thermal Stability Assessment
Objective: To determine the decomposition temperature of 9-halogenated anthracenes.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the solid 9-halogenated anthracene into a TGA crucible.
-
TGA Analysis: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of significant weight loss is taken as the decomposition temperature.
-
DSC Analysis: A complementary DSC analysis can be performed to identify the temperatures of phase transitions (melting) and exothermic decomposition events.
Logical Framework for Stability Comparison
The following diagram illustrates the logical relationship between the key factors influencing the stability of 9-halogenated anthracenes.
Conclusion
The stability of 9-halogenated anthracenes follows a clear trend dictated by the strength of the carbon-halogen bond: Fluoro > Chloro > Bromo > Iodo . While this compound offers a balance of reactivity and stability, making it a versatile synthetic intermediate, applications requiring high photostability, thermal robustness, or chemical inertness would benefit from the use of 9-Chloroanthracene or, ideally, 9-Fluoroanthracene. Conversely, for synthetic routes where high reactivity is paramount, 9-Iodoanthracene would be the substrate of choice, albeit with careful consideration of its lower stability. This guide provides a foundational understanding to assist researchers in making informed decisions for their specific applications. Further experimental studies providing direct quantitative comparisons would be invaluable to the scientific community.
Validating the Structure of 9-Bromoanthracene Reaction Products by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals working with anthracene (B1667546) derivatives, unambiguous structural confirmation of reaction products is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative framework for validating the structures of products derived from 9-Bromoanthracene, a versatile building block in organic synthesis. We will explore two common palladium-catalyzed cross-coupling reactions, the Suzuki and Heck reactions, and detail how ¹H and ¹³C NMR spectroscopy can be employed to confirm the successful formation of the desired products.
Comparative NMR Data Analysis
The key to validating the structure of a reaction product lies in comparing its NMR spectrum with that of the starting material. The disappearance of signals corresponding to the starting material and the appearance of new, characteristic signals for the product are definitive indicators of a successful reaction. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its products from representative Suzuki and Heck reactions.
Table 1: ¹H NMR Chemical Shift Comparison
| Compound | Key Protons | Chemical Shift (δ, ppm) |
| This compound | H1, H8, H4, H5 | 8.55 (d), 8.03 (d) |
| H10 | 8.48 (s) | |
| H2, H3, H6, H7 | 7.67–7.60 (m), 7.56–7.51 (m) | |
| 9-Phenylanthracene (B14458) (Suzuki Product) | H10 | 8.53 (s)[1] |
| Anthracenyl Protons | 8.08 (d), 7.70–7.67 (m), 7.50–7.45 (m), 7.37 (ddd)[1] | |
| Phenyl Protons | 7.63–7.54 (m)[1] | |
| (E)-9-Styrylanthracene (Heck Product) | Anthracenyl Protons | 8.44-8.34 (m), 8.06-7.99 (m), 7.52-7.44 (m) |
| Vinyl Protons | 7.93 (d), 6.97 (d) | |
| Phenyl Protons | 7.73-7.67 (d), 7.41-7.35 (m) |
Table 2: ¹³C NMR Chemical Shift Comparison
| Compound | Key Carbons | Chemical Shift (δ, ppm) |
| This compound | C9 | ~121 |
| Other Aromatic Carbons | ~125-132 | |
| 9-Phenylanthracene (Suzuki Product) | C9 | ~137 |
| Quaternary Carbons | ~131, ~139 | |
| Other Aromatic Carbons | ~125-130 | |
| (E)-9-Styrylanthracene (Heck Product) | Vinyl Carbons | 132.79, 124.91[2] |
| Aromatic Carbons | 137.35, 131.54, 129.77, 128.87, 128.72, 128.04, 126.63, 126.49, 126.05, 125.49, 125.21[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are representative procedures for the Suzuki and Heck reactions of this compound.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol describes the synthesis of 9-phenylanthracene.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Potassium carbonate (K₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a 100 mL flask, combine this compound (3 g, 11.66 mmol), phenylboronic acid (2.13 g, 17.49 mmol), Pd(PPh₃)₄ (140 mg, 0.12 mmol), and anhydrous toluene (32 mL).[1]
-
To this mixture, add 2M K₂CO₃ solution (16 mL) and ethanol (8 mL).[1]
-
Reflux the mixture for 48 hours under a nitrogen atmosphere.[1]
-
After cooling to room temperature, quench the reaction with dilute hydrochloric acid.[1]
-
Extract the product with CH₂Cl₂.[1]
-
Dry the combined organic extracts over anhydrous MgSO₄ and concentrate by rotary evaporation.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography using a mixture of CH₂Cl₂ and petroleum ether (1:4 v/v) to obtain 9-phenylanthracene as a white powder.[1]
Protocol 2: Heck Reaction of this compound with Styrene (B11656)
This protocol outlines the synthesis of (E)-9-styrylanthracene.[2]
Materials:
-
This compound
-
Styrene
-
Potassium phosphate (B84403) (K₃PO₄)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
Dry N,N-Dimethylacetamide (DMA)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried 25 mL round-bottom flask, add this compound (0.3 g, 1.17 mmol), styrene (0.12 g, 1.17 mmol), K₃PO₄ (0.75 g, 3.51 mmol), and Pd(OAc)₂ (0.01 g, 0.06 mmol).[2]
-
Add dry DMA (10 mL) to the flask.[2]
-
Degas the mixture using three freeze-pump-thaw cycles.[2]
-
Stir the reaction mixture under a nitrogen atmosphere at 110 °C for 24 hours.[2]
-
After cooling, pour the mixture into water and extract with DCM.[2]
-
Wash the combined organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[2]
-
The crude product can be further purified to yield (E)-9-styrylanthracene as a bright yellow solid.[2]
NMR Analysis Workflow
The following diagram illustrates the logical workflow for validating the structure of a this compound reaction product using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation of this compound reaction products.
References
A Comparative Guide to the Applications of 9-Bromoanthracene in Advanced Materials and Synthesis
For Researchers, Scientists, and Drug Development Professionals
9-Bromoanthracene, a brominated polycyclic aromatic hydrocarbon (PAH), serves as a pivotal building block in the synthesis of functional organic materials. Its rigid, fluorescent anthracene (B1667546) core combined with the reactive C-Br bond at the 9-position makes it a versatile precursor for a range of applications, from organic electronics to chemical sensing. This guide provides a comparative overview of its primary applications, supported by experimental data and detailed protocols to inform research and development.
Application in Organic Synthesis: A Versatile Cross-Coupling Partner
This compound is extensively used as a key intermediate in the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. Its reactivity is central to the synthesis of substituted anthracenes with tailored photophysical properties.
The most prominent application is the Suzuki-Miyaura coupling, which forms C-C bonds between this compound and various arylboronic acids.[1][2] This reaction is fundamental for creating the core structures of many advanced materials.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The efficiency of Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and reaction conditions. Below is a comparison of different catalytic systems for the arylation of this compound.
| Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | [3] |
| 4-Methoxybenzeneboronic acid | Pd(PPh₃)₄ (0.36 mmol) | - | K₂CO₃ | Toluene/DME/H₂O | 80 | 12 | 33 | [3] |
| Naphthalene-2-boronic acid | Pd(OAc)₂ (3) | DavePhos (4.5) | CsF | - (Solid-State) | RT | 1.65 | 87 | [4] |
| Phenylboronic acid | Pd(OAc)₂ (0.5) | None (Ligand-Free) | - | WEB* | RT | 1 | >99 | [5] |
*WEB: Water Extract of Banana (a green, sustainable medium)
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling
This protocol outlines a highly efficient, room temperature, ligand-free Suzuki-Miyaura coupling reaction.[5]
Materials:
-
This compound (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 mol%)
-
Water Extract of Banana (WEB) (3 mL)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Combine this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in a reaction flask.
-
Add 3 mL of WEB to the mixture.
-
Stir the reaction solution at room temperature for the specified time (e.g., 1 hour).
-
Upon completion, extract the solution four times with diethyl ether (4 x 10 mL).
-
Combine the organic layers and purify the product by column chromatography over silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to obtain the desired 9-arylanthracene.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthesis of this compound and its subsequent use in a typical cross-coupling reaction.
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are crucial for developing high-performance OLEDs, particularly for deep-blue and near-infrared (NIR) emitters.[6] The bulky anthracene core helps prevent intermolecular aggregation, which can quench fluorescence and reduce device efficiency.[7] By coupling various functional groups at the 9-position (and sometimes 10-position), the emission color, efficiency, and charge-transport properties of the resulting material can be precisely tuned.[8]
Comparative Performance of Anthracene-Based OLEDs
The external quantum efficiency (EQE) is a critical metric for OLED performance. The table below compares the performance of various devices using emitters or hosts derived from this compound.
| Device Role | Derivative Name | Max EQE (%) | Luminance (cd/A) | Emission Color (CIE Coordinates) | Reference |
| Host | P-DAC* | 4.86 | 7.70 | Deep-Blue (0.156, 0.136) | [6] |
| Host | BH-9PA** | - | 7.03 | Blue (EL @ 468 nm) | [7][9] |
| Emitter | DCPA-TPA*** | - | - | NIR (Peak @ 838 nm) | [6] |
| Emitter | Anthracene Derivative (with N(Ph)₂) | 7.0 | - | - | [10] |
*P-DAC: 3,6-di(anthracen-9-yl)-9-phenyl-9H-carbazole **BH-9PA: 9-(10-phenylanthracene-9-yl)SBFF ***DCPA-TPA: A near-infrared emitter derived from this compound
Experimental Protocol: OLED Fabrication
This is a generalized protocol for the fabrication of a multilayer OLED device via thermal evaporation.[11]
Materials:
-
ITO-coated glass substrate
-
Organic materials for: Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML - host and dopant), and Electron Transport Layer (ETL).
-
Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF)
-
Cathode material, e.g., Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun and treat it with UV-ozone for 15 minutes to improve the work function.
-
Layer Deposition: Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially: HIL, HTL, EML (by co-evaporating the host and dopant materials), and ETL. The deposition rate and thickness of each layer must be precisely controlled using a quartz crystal monitor.
-
Cathode Deposition: Deposit the EIL (e.g., LiF, ~1 nm) followed by the metal cathode (e.g., Al, ~100 nm) without breaking the vacuum.
-
Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to prevent degradation from oxygen and moisture.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and EQE of the device using a source meter and spectroradiometer.
Visualization of OLED Fabrication Workflow
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED [acikerisim.uludag.edu.tr]
- 11. benchchem.com [benchchem.com]
Benchmarking 9-Bromoanthracene Derivatives in Organic Electronics: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of organic electronics, the selection of high-performing materials is paramount. Among the vast array of organic semiconductors, 9-bromoanthracene derivatives have emerged as a versatile class of compounds with significant potential in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). Their performance, however, must be critically evaluated against established and emerging alternative materials. This guide provides an objective comparison of this compound derivatives, supported by experimental data, to aid in material selection and device optimization.
Performance in Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, particularly for blue emission, anthracene (B1667546) derivatives are widely explored due to their high photoluminescence quantum yields.[1][2] this compound serves as a key building block for synthesizing more complex and efficient emitters. The bromine atom provides a reactive site for further functionalization, allowing for the tuning of electronic and photophysical properties.
Derivatives of this compound are often utilized as host materials for phosphorescent emitters or as fluorescent emitters themselves. When compared to traditional phosphorescent emitters like iridium complexes, anthracene-based fluorescent emitters can offer advantages in terms of cost and the potential for achieving deep blue emission without the challenges associated with the stability of blue phosphors. However, phosphorescent emitters generally exhibit higher theoretical external quantum efficiencies (EQEs) due to their ability to harvest both singlet and triplet excitons.
Table 1: Performance Comparison of Blue-Emitting OLEDs
| Emitter Material Class | Derivative/Example | Host Material | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Emission Color |
| 9-Anthracene Derivative (Host) | BH-9PA | DSA-Ph (5%) | 7.03 | (0.15, 0.24) | Blue |
| 9-Anthracene Derivative (Host) | BH-9PA | BD-6MDPA (5%) | 6.60 | (0.15, 0.22) | Blue |
| Vinylanthracene Derivative | mCz-TAn-CN | - (Non-doped) | 7.03 | (0.14, 0.12) | Deep-Blue |
| Vinylanthracene Derivative | m2Cz-TAn-CN | DPEPO | 7.28 | (0.14, 0.09) | Deep-Blue |
| Phosphorescent Emitter | Platinum(II) Complex (8) | mCP | 19.0 | Not Specified | Orange-Red |
| Phosphorescent Emitter | Platinum(II) Complex (9) | mCP | 7.1 | Not Specified | Yellow |
Data compiled from multiple sources.[1][3][4][5]
Performance in Organic Field-Effect Transistors (OFETs)
The charge carrier mobility of an organic semiconductor is a critical parameter for its application in OFETs. This compound derivatives have been investigated as active materials in OFETs, with their performance being highly dependent on the molecular structure and thin-film morphology. The introduction of different substituents at the 9-position can significantly influence the molecular packing and, consequently, the charge transport properties.
When benchmarked against high-mobility p-type semiconductors like pentacene (B32325) and rubrene (B42821), anthracene derivatives have historically shown lower mobilities. However, strategic molecular design, such as the introduction of specific side chains, has led to the development of anthracene derivatives with respectable charge carrier mobilities. For instance, a solution-processable anthracene derivative has been reported with a hole mobility of 3.74 x 10⁻⁴ cm²/Vs.[6][7] While this is lower than that of single-crystal rubrene (which can exceed 10 cm²/Vs), the solution processability of many anthracene derivatives offers a significant advantage for large-area and low-cost fabrication.
Table 2: Charge Carrier Mobility Comparison for OFETs
| Material | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Measurement Technique |
| Anthracene Derivative | 3.74 x 10⁻⁴ | Not Reported | Field-Effect Transistor |
| Pentacene (Thin Film) | ~0.1 - 1.0 | ~0.01 - 0.1 | Field-Effect Transistor |
| Rubrene (Single Crystal) | > 10 | ~1 - 5 | Field-Effect Transistor |
Data compiled from multiple sources.[6][7][8][9][10]
Performance in Organic Solar Cells (OSCs)
The application of this compound derivatives in organic solar cells is an emerging area of research. These derivatives can potentially function as either electron-donating or electron-accepting materials within the active layer of the solar cell. The tunability of their energy levels through chemical modification makes them attractive candidates for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of OSCs.
Recent advancements in non-fullerene acceptors (NFAs) have significantly boosted the power conversion efficiencies (PCEs) of OSCs. While there is limited specific data on this compound derivatives as the primary donor or acceptor in high-performance OSCs, the broader class of anthracene derivatives is being explored. The development of novel anthracene-based small molecules and polymers for OSCs is an active field of research, with the goal of achieving efficiencies comparable to or exceeding those of current state-of-the-art devices, which are now approaching 20%.[11][12][13][14][15]
Table 3: Performance of High-Efficiency Organic Solar Cells (for comparison)
| Donor:Acceptor System | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Polymer:Fullerene | ~11 | Not Specified | Not Specified | Not Specified |
| Polymer:Non-Fullerene | > 18 | Not Specified | Not Specified | Not Specified |
| All-Small-Molecule | > 17 | Not Specified | Not Specified | Not Specified |
Data compiled from recent reviews on high-performance organic solar cells.[11][12][13][14][15]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate benchmarking of materials. Below are generalized procedures for the fabrication and characterization of OLEDs, OFETs, and OSCs incorporating this compound derivatives.
Synthesis of a 9-Styrylanthracene Derivative (Heck Coupling)
A common method to functionalize this compound is through a Palladium-catalyzed Heck reaction to introduce a vinyl group.[1]
-
Reaction Setup: In a nitrogen-filled glovebox, combine this compound, styrene, potassium phosphate, and a palladium catalyst (e.g., Pd(OAc)₂) in a reaction flask.
-
Solvent Addition: Add a dry, degassed solvent such as N,N-Dimethylacetamide (DMA).
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 110 °C) for a specified period (e.g., 24 hours).
-
Workup: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like dichloromethane (B109758) (DCM).
-
Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.
Device Fabrication and Characterization
-
Substrate Cleaning: Sequentially clean Indium Tin Oxide (ITO)-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone or oxygen plasma to improve the work function.
-
Hole Injection/Transport Layer Deposition: Deposit a hole injection layer (HIL) and a hole transport layer (HTL) onto the ITO substrate via thermal evaporation or spin-coating.
-
Emissive Layer Deposition: Deposit the this compound derivative (as a host or emitter) by thermal evaporation or spin-coating from a suitable solvent.
-
Electron Transport/Injection Layer Deposition: Sequentially deposit an electron transport layer (ETL) and an electron injection layer (EIL) on top of the emissive layer.
-
Cathode Deposition: Deposit a metal cathode (e.g., LiF/Al) through a shadow mask by thermal evaporation.
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the device.
-
Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric and substrate. Clean the substrate using a standard procedure.
-
Source/Drain Electrode Fabrication: Pattern gold source and drain electrodes on the SiO₂ surface using photolithography and lift-off.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane (B89594) - OTS) to improve the semiconductor film quality.
-
Semiconductor Deposition: Deposit the this compound derivative from a solution (e.g., in toluene (B28343) or chloroform) via spin-coating or drop-casting.
-
Annealing: Anneal the film to improve crystallinity and device performance.
-
Characterization: Measure the output and transfer characteristics of the OFET to determine the field-effect mobility, on/off ratio, and threshold voltage.
-
Substrate Cleaning: Clean ITO-coated glass substrates as described for OLEDs.
-
Hole Transport Layer Deposition: Deposit a hole transport layer (e.g., PEDOT:PSS) by spin-coating.
-
Active Layer Deposition: Prepare a blend solution of the this compound derivative (as donor or acceptor) and a complementary material (acceptor or donor) in a suitable organic solvent. Deposit the active layer by spin-coating.
-
Electron Transport Layer Deposition: Deposit an electron transport layer (e.g., zinc oxide nanoparticles) on top of the active layer.
-
Cathode Deposition: Deposit a metal cathode (e.g., Al) by thermal evaporation.
-
Characterization: Measure the current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Measure the external quantum efficiency (EQE) to assess the spectral response.
Visualizing Workflows and Relationships
To better understand the processes and concepts involved in benchmarking this compound derivatives, the following diagrams illustrate a typical experimental workflow and the relationship between molecular structure and device performance.
Caption: A typical experimental workflow for benchmarking this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED [acikerisim.uludag.edu.tr]
- 3. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Recent advances in phosphorescent platinum complexes for organic light-emitting diodes [beilstein-journals.org]
- 6. Synthesis and characterization of anthracene derivative for organic field-effect transistor fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Non-Fullerene Acceptors for Organic Solar Cells Home [pubs.rsc.org]
- 12. New advances in non-fullerene acceptor based organic solar cells | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent progress in organic solar cells based on non-fullerene acceptors: materials to devices - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 9-Bromoanthracene: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 9-Bromoanthracene, a key building block in the synthesis of advanced organic materials and pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your specific needs.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Best Suited For | Routine purity checks, quantification of non-volatile impurities. | Identification of volatile and semi-volatile impurities, structural elucidation. |
| Sample Volatility | Not critical. | Required. |
| Thermal Stability | Not critical. | Required. |
| Detection | Typically UV-Vis absorbance. | Mass-to-charge ratio, providing structural information. |
| Sensitivity | Good, dependent on chromophore. | Excellent, capable of trace-level detection. |
| Potential Issues | Co-elution of impurities with similar polarity. | Thermal degradation of labile compounds. |
Experimental Data: A Side-by-Side Comparison
The following tables summarize the expected quantitative data from the analysis of a this compound sample containing trace amounts of common impurities: unreacted anthracene (B1667546) and over-brominated 9,10-dibromoanthracene.
Table 1: HPLC-UV Analysis Data
| Compound | Retention Time (min) | Peak Area (%) | Wavelength (nm) |
| Anthracene | 5.2 | 1.5 | 254 |
| This compound | 8.7 | 98.0 | 254 |
| 9,10-Dibromoanthracene | 12.1 | 0.5 | 254 |
Table 2: GC-MS Analysis Data
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragments (m/z) | Peak Area (%) |
| Anthracene | 10.5 | 178 | 179, 176, 89 | 1.5 |
| This compound | 14.2 | 256/258 (Br isotopes) | 176, 88 | 98.0 |
| 9,10-Dibromoanthracene | 18.9 | 334/336/338 (Br isotopes) | 256/258, 176 | 0.5 |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis diode array detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample, dissolved in Acetonitrile (1 mg/mL)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 70% B
-
2-15 min: 70% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
-
Analysis:
-
Inject the prepared this compound sample and acquire the chromatogram.
-
Identify and quantify the main peak and any impurities based on their retention times and peak areas. The expected elution order in reverse-phase HPLC is anthracene, followed by this compound, and then 9,10-dibromoanthracene, due to increasing hydrophobicity.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
This compound sample, dissolved in a suitable solvent like dichloromethane (B109758) (1 mg/mL)
Procedure:
-
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-400
-
-
Analysis:
Visualizing the Workflow and Logic
To further clarify the experimental processes and the decision-making logic, the following diagrams are provided.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for assessing the purity of this compound. HPLC with UV detection offers a straightforward and robust method for routine purity checks and quantification. GC-MS provides unparalleled capability for the identification of volatile and semi-volatile impurities through mass spectral data, offering a deeper understanding of the sample's composition. The choice between these methods will depend on the specific requirements of the analysis, including the need for impurity identification, sample throughput, and available instrumentation. For comprehensive characterization, the use of both techniques is recommended.
References
Safety Operating Guide
9-Bromoanthracene proper disposal procedures
Proper disposal of 9-Bromoanthracene is a critical component of laboratory safety and environmental responsibility. As a halogenated aromatic hydrocarbon suspected of causing genetic defects, it requires careful handling and disposal as regulated hazardous waste.[1] Adherence to established protocols is essential to protect laboratory personnel, the community, and the environment from potential harm.
This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE). All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood.
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Body Protection: A laboratory coat and, if necessary, a chemical-resistant apron.[1][2]
-
Respiratory Protection: Not typically required when handling small quantities in a fume hood. For larger quantities or spills, a NIOSH/MSHA approved respirator may be necessary.[2]
Waste Classification and Segregation
This compound is classified as a halogenated organic hazardous waste .[3][4] This classification is crucial for proper disposal.
Core Principle: Never mix halogenated waste with non-halogenated, aqueous, or other waste streams.[3][5] Mixing can interfere with disposal processes, increase costs, and create dangerous chemical reactions. Halogenated waste is typically disposed of via high-temperature incineration at a specialized facility.[4]
Disposal Data Summary
The following table summarizes the essential logistical information for the disposal of this compound.
| Parameter | Specification | Rationale & Notes |
| Waste Classification | Halogenated Organic Hazardous Waste | Contains bromine, a halogen. Must be segregated from non-halogenated waste.[3][4] |
| EPA Hazardous Waste | May be classified under F-Listed or U-Listed wastes depending on the process generating the waste.[6] | Always treat as hazardous unless confirmed otherwise by an Environmental Health & Safety (EHS) professional.[7] |
| Container Type | Chemically compatible, leak-proof container with a secure lid (e.g., glass or high-density polyethylene).[8][9][10] | Must be free from damage and compatible with the chemical to prevent leaks or reactions.[6] |
| Labeling Requirements | "Hazardous Waste," "this compound," and associated hazard pictograms (e.g., Health Hazard).[8][9] | Clear labeling is required by regulation to ensure safe handling and proper disposal. |
| Segregation Rule | Store separately from non-halogenated solvents, acids, bases, and oxidizers.[3][4] | The proportion of halogenated compounds in a non-halogenated waste stream must be less than 2%.[10] |
| Storage Location | In a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory.[11] | The area should be well-ventilated and have secondary containment to manage potential spills.[9] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for collecting and preparing this compound waste for final disposal.
-
Container Preparation:
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.[11]
-
Ensure the container is clean, dry, and appropriate for halogenated organic solids or solutions.
-
Affix a "Hazardous Waste" label to the container.
-
-
Waste Collection:
-
Carefully transfer waste this compound (solid) or solutions containing it into the prepared container using a funnel or other appropriate tools to avoid spillage.
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[10]
-
If collecting different halogenated waste in the same container, ensure they are compatible. When in doubt, use a separate container.
-
-
Container Sealing and Labeling:
-
Temporary Storage:
-
Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area.
-
The container must remain closed at all times except when adding waste.[11]
-
-
Arranging for Disposal:
Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[9]
-
Control and Contain: Prevent the spread of the material.
-
Cleanup (Small Spill):
-
Cleanup (Large Spill):
-
Decontamination: Clean the spill area with an appropriate solvent followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[9]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.at [fishersci.at]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. benchchem.com [benchchem.com]
- 10. ethz.ch [ethz.ch]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 9-Bromoanthracene
This guide provides critical safety, handling, and disposal information for 9-Bromoanthracene, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Some sources also indicate that it is suspected of causing genetic defects (H341).[3] Therefore, a comprehensive approach to personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must meet EN 166 (EU) or NIOSH (US) standards. Tightly fitting safety goggles are essential. A face shield is recommended when there is a risk of splashing.[1][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[4] |
| Body Protection | Laboratory Coat | A flame-resistant, impervious lab coat should be worn and kept fully buttoned.[1][4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[4] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge for organic vapors should be used.[1][2] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₉Br[2][5][6][7] |
| Molecular Weight | 257.13 g/mol [2][5] |
| Appearance | Yellow or greenish-yellow powder[5] |
| Melting Point | 98-100 °C[8] |
| Solubility | Insoluble in water; soluble in most polar organic solvents.[9] |
| CAS Number | 1564-64-3[5][6][7][8][10] |
Operational Plan: From Handling to Disposal
A systematic approach to the handling, storage, and disposal of this compound is crucial to minimize exposure and ensure laboratory safety.
Step 1: Preparation and Handling
-
Pre-Handling Checks : Before beginning work, ensure that all required PPE is correctly worn.[4] Confirm that a safety shower and eyewash station are easily accessible.[4]
-
Location : All manipulations of this compound, including weighing and transferring, must be performed within a properly functioning chemical fume hood.[4]
-
Dispensing : Use appropriate, non-sparking tools (e.g., spatulas) to handle the solid compound.[1] Take care to avoid the formation of dust and aerosols.[1]
-
Contamination Prevention : Avoid all contact with skin, eyes, and clothing.[3]
-
Hygiene : After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Do not eat, drink, or smoke in the laboratory.
Step 2: Storage
-
Container : Store this compound in a tightly closed, properly labeled container.[1][3]
-
Conditions : The storage area should be a dry, cool, and well-ventilated place.[1] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[1][3][11]
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate : Ensure adequate ventilation.
-
Contain : Prevent the further spread of the material.
-
Cleanup : For small spills, carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a designated, sealed container for disposal.[1][11] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[11]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by washing with soap and water. All cleanup materials must be disposed of as hazardous waste.[11]
Step 4: Disposal
Proper disposal is essential to prevent environmental contamination.
-
Waste Segregation : Do not mix this compound waste with other waste streams. It must be collected in a dedicated and clearly labeled hazardous waste container.[11]
-
Container Labeling : The waste container must be leak-proof and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[11]
-
Final Disposal : The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[11] Contact your institution's EHS department to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[3][11]
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for handling a this compound spill.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.at [fishersci.at]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C14H9Br | CID 74062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. This compound [webbook.nist.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. guidechem.com [guidechem.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
